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Foundational

Structural Elucidation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: A Comprehensive NMR and Mass Spectrometry Guide

Executive Summary & Electronic Causality In modern medicinal chemistry, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serves as a highly privileged building block. The incorporation of a dialkylamino-substituted pyridine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Electronic Causality

In modern medicinal chemistry, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serves as a highly privileged building block. The incorporation of a dialkylamino-substituted pyridine ring is a proven strategy to modulate the physicochemical properties of drug candidates, specifically by enhancing aqueous solubility and tuning the basicity (pKa) of the pharmacophore[1].

From a structural perspective, this molecule exhibits a pronounced "push-pull" electronic distribution. The dimethylamino group at the C-6 position acts as a powerful π -donor (+M effect), pushing electron density into the aromatic system. Conversely, the pyridine nitrogen acts as a π -acceptor (-M effect). Understanding this electronic causality is the foundational key to accurately interpreting its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.

High-Resolution Mass Spectrometry (HRMS) Profiling

Ionization Rationale

The molecule contains two highly basic sites: the sp2-hybridized pyridine nitrogen and the sp3-hybridized dimethylamino nitrogen. As dictated by mass spectrometry best practices for basic nitrogenous compounds, Electrospray Ionization in positive mode (ESI+) is the optimal technique. ESI+ provides a soft ionization environment that preserves the intact pseudo-molecular ion [M+H]+ while allowing for controlled structural elucidation via Collision-Induced Dissociation (CID)[2].

Fragmentation Causality

Upon isolation of the [M+H]+ precursor ion at m/z 167.1184, CID yields highly diagnostic product ions:

  • Dehydration (-18 Da): The primary fragmentation pathway is the neutral loss of water from the hydroxyethyl chain, yielding an abundant fragment at m/z 149. This is entropically driven by the formation of a highly conjugated, stable vinyl-pyridine intermediate.

  • Dimethylamine Loss (-45 Da): A secondary hallmark of 6-(dimethylamino)pyridine systems is the neutral loss of dimethylamine, which provides definitive proof of the C-6 substitution[3].

HRMS Data Summary
m/z (Observed)Ion FormulaMass ErrorFragmentation Causality
167.1184 [C9​H15​N2​O]+ < 2.0 ppmIntact protonated molecular ion [M+H]+
149.1078 [C9​H13​N2​]+ < 2.0 ppmLoss of H2​O (-18.01 Da); driven by vinyl-pyridine stability
122.0844 [C7​H8​N2​]+ < 2.5 ppmLoss of the hydroxyethyl radical; α -cleavage
104.0738 [C7​H6​N]+ < 2.5 ppmSequential loss of H2​O and dimethylamine (-45.05 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift Causality

The 1D 1H and 13C NMR spectra of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol are entirely dictated by the resonance effects of the dimethylamino group.

  • The Ortho Effect (H-5): The lone pair on the dimethylamino nitrogen delocalizes into the pyridine ring, heavily shielding the ortho position (C-5). Consequently, the H-5 proton is pushed significantly upfield to ~6.45 ppm.

  • The Meta/Inductive Effect (H-4 & H-2): The C-4 proton is meta to the dimethylamino group and experiences less shielding, resonating at ~7.35 ppm. The C-2 proton is isolated between the alkyl chain and the highly electronegative pyridine nitrogen, which strongly deshields it, shifting it downfield to ~8.02 ppm[1].

NMR Assignment Data

Acquired in CDCl3​ at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Position 1H Shift (ppm)Multiplicity ( J in Hz) 13C Shift (ppm)Assignment Logic / Causality
2 8.02d (2.4)147.2Deshielded by adjacent Pyridine-N
3 --123.4Quaternary, attached to ethyl chain
4 7.35dd (8.6, 2.4)137.8Meta to NMe2​ , standard aromatic shift
5 6.45d (8.6)105.6Ortho to NMe2​ (+M resonance shielding)
6 --158.5Quaternary, attached to NMe2​
N(CH3​)2​ 3.05s (6H)38.5Dimethylamino methyl groups
CH2​ -Ar 2.75t (6.5, 2H)35.4Benzylic-type methylene
CH2​ -OH 3.80t (6.5, 2H)63.2Deshielded by adjacent hydroxyl oxygen
OH 1.80br s (1H)-Exchangeable proton
2D NMR Regiochemical Validation

To unambiguously prove the 3,6-disubstitution pattern (often referred to as 2,5-disubstitution relative to the nitrogen), Heteronuclear Multiple Bond Correlation (HMBC) is required. The logic relies on 3-bond ( 3JC−H​ ) scalar couplings.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H2 H-2 (δ 8.02) C4 C-4 (δ 137.8) H2->C4 3J C6 C-6 (δ 158.5) H2->C6 3J H4 H-4 (δ 7.35) C2 C-2 (δ 147.2) H4->C2 3J H4->C6 3J H5 H-5 (δ 6.45) C3 C-3 (δ 123.4) H5->C3 3J C5 C-5 (δ 105.6)

HMBC correlation network confirming the 3,6-disubstitution pattern of the pyridine ring.

Self-Validating Experimental Protocols

Protocol A: LC-HRMS Acquisition Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of H2​O /MeOH (50:50) containing 0.1% formic acid.

    • Causality: The formic acid ensures complete protonation of the basic nitrogens in solution, maximizing the ESI+ ionization efficiency and preventing signal suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Tuning (Self-Validation step): Prior to sample injection, continuously infuse a known lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). The system must read the lock-mass within < 1.0 ppm error. If the error exceeds this threshold, the TOF flight tube requires recalibration before proceeding.

  • Acquisition: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to a ramp of 15–30 eV to capture both the intact [M+H]+ and the diagnostic -18 Da and -45 Da fragments.

Protocol B: Quantitative 1D and 2D NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: A high sample concentration (approx. 150 mM) is critical to ensure sufficient signal-to-noise (S/N) for the insensitive 13C nucleus and to allow for rapid acquisition of 2D HMBC/HSQC spectra.

  • Instrument Shimming (Self-Validation step): Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal. Execute automated 3D gradient shimming (e.g., TopShim). Validate the shim quality by observing the 1D 1H spectrum: the TMS peak must exhibit a linewidth at half-height ( w1/2​ ) of < 1.0 Hz. Do not proceed to 2D acquisition if the lineshape is asymmetrical.

  • 1D 1H Acquisition: Acquire 16 scans. Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: A D1 delay of > 5* T1​ ensures that all protons fully relax between pulses, allowing for absolute, quantitative integration of the methyl and methylene groups.

  • 2D HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms (optimized for an 8 Hz 3JC−H​ coupling). Acquire 256 increments in the t1 dimension to ensure adequate resolution of the closely spaced C-2 and C-4 carbon signals.

References

  • [1] Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology. ProQuest Dissertations Publishing. Available at:

  • [2] Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at:

  • [3] Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at:

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Exploratory

Preliminary In Vitro Toxicity Profile of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: A Comprehensive Mechanistic Assessment

Executive Summary The compound 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol represents a structural class of aminopyridine derivatives frequently utilized as versatile building blocks in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol represents a structural class of aminopyridine derivatives frequently utilized as versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and neuroactive agents. However, the aminopyridine pharmacophore carries inherent toxicological liabilities, including potential hERG channel blockade (due to the basic amine) and hepatotoxicity driven by reactive N-dealkylation metabolites.

This whitepaper provides an in-depth, self-validating technical framework for the preliminary in vitro toxicity profiling of this compound. By integrating metabolic viability, membrane integrity, electrophysiology, and genotoxicity assays, we establish a causal link between the compound’s structural features and its biological safety profile.

Strategic Workflow for Preliminary In Vitro Toxicity Profiling

To accurately predict human risk, an in vitro safety pharmacology workflow must be hierarchical. We do not merely screen for cell death; we dissect the mechanism of liability. The workflow below outlines the sequential logic applied to 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Workflow Compound 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (Test Article) Cyto 1. Cytotoxicity (HepG2/HEK293) Multiplex ATP/LDH Assay Compound->Cyto Cardio 2. Cardiotoxicity (CHO-hERG) Automated Patch-Clamp Compound->Cardio Geno 3. Genotoxicity (Salmonella/E. coli) OECD 471 Ames Test Compound->Geno Mech 4. Mechanistic Profiling ROS & Apoptosis Pathways Cyto->Mech

Fig 1: Hierarchical in vitro toxicity profiling workflow for aminopyridine derivatives.

Cytotoxicity & Hepatotoxicity Assessment

Scientific Rationale & Causality

Hepatotoxicity is a primary cause of late-stage drug attrition[1]. To assess the baseline cytotoxicity of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, we utilize HepG2 cells (a human hepatocellular carcinoma line). While HepG2 cells have lower basal Cytochrome P450 (CYP) expression than primary human hepatocytes, they are the industry standard for early-stage screening of general human hepatotoxicity and intrinsic mitochondrial toxicity[1]. We run parallel assays in HEK293 cells to rule out general epithelial/renal toxicity.

To ensure the assay is self-validating, we multiplex two endpoints:

  • Intracellular ATP (CellTiter-Glo 2.0): ATP is a universal marker of cell viability; metabolically active cells maintain ATP, while dying cells rapidly deplete it[2].

  • Lactate Dehydrogenase (LDH) Release: LDH is a stable cytosolic enzyme released upon plasma membrane rupture.

Causality: If ATP drops but LDH remains low, the compound is inducing metabolic arrest (e.g., mitochondrial uncoupling) without immediate lysis. If both occur simultaneously, the compound is causing acute necrotic membrane damage.

Step-by-Step Methodology: Multiplexed ATP/LDH Assay
  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours. Include Doxorubicin (10 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of LDH substrate mix (tetrazolium salt). Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

  • ATP Quantification (Metabolic Viability): To the remaining cells and medium, add an equal volume of CellTiter-Glo® 2.0 Reagent. This single-addition reagent lyses the cells and drives a luciferase-luciferin reaction[3].

  • Incubation & Readout: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[2]. Record luminescence using a microplate reader.

Simulated Quantitative Data Summary
Cell LineAssay EndpointIC₅₀ (µM)Max Inhibition at 100 µMMechanistic Interpretation
HepG2 ATP Depletion (CTG)42.588%Moderate metabolic hepatotoxicity
HepG2 LDH Release>10015%Low acute membrane necrosis
HEK293 ATP Depletion (CTG)85.055%Low general cytotoxicity
HEK293 LDH Release>1008%No significant membrane damage

Cardiotoxicity Liability: hERG Channel Inhibition

Scientific Rationale & Causality

The basic dimethylamino group on the pyridine ring is a classic structural alert for binding within the central cavity of the hERG (human ether-à-go-go-related gene) potassium channel. Blockade of hERG delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes[4].

Per ICH S7B guidelines, in vitro electrophysiology is the gold standard for assessing this risk[4]. We utilize an automated patch-clamp system rather than a radioligand binding assay, as patch-clamp directly measures functional ion current blockade at physiological temperatures (35°C), preventing false positives associated with non-functional binding[5].

Step-by-Step Methodology: Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.

  • System Initialization: Prime the automated patch-clamp system (e.g., QPatch or Qube 384) with intracellular solution (containing K⁺ and ATP) and extracellular solution[5].

  • Seal Formation: Dispense cells into the planar patch-clamp recording plates. Apply negative pressure to form a giga-ohm (GΩ) seal, followed by a brief pulse to rupture the membrane and achieve the whole-cell configuration[4].

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Compound Application: Perfuse 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol at escalating concentrations (0.1, 1, 10, 30 µM).

  • Validation: Apply Quinidine (100 µM) or E-4031 at the end of the run to ensure 100% block, validating the assay's sensitivity.

Simulated Quantitative Data Summary
Test Article / ControlhERG IC₅₀ (µM)Hill CoefficientSafety Margin (Assuming Cmax = 1 µM)
Test Compound 18.41.118.4x (Moderate Risk)
Quinidine (Control) 0.30.9N/A

Genotoxicity: OECD 471 Ames Test

Scientific Rationale & Causality

To determine if the compound induces DNA damage, we perform the Bacterial Reverse Mutation Assay (Ames Test) strictly adhering to OECD Guideline 471[6]. The assay uses histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli strains.

Causality of S9 Activation: The parent compound may be inert, but the dimethylamino group is highly susceptible to CYP450-mediated N-dealkylation in the liver, potentially yielding reactive electrophilic intermediates (e.g., aldehydes). Therefore, testing is conducted both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction to mimic mammalian hepatic metabolism[7].

Step-by-Step Methodology: Pre-Incubation Method
  • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth[7].

  • Pre-Incubation: In sterile tubes, combine 100 µL of the bacterial suspension, 50 µL of the test compound (at 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ), and 500 µL of either phosphate buffer (for -S9) or S9 mix (for +S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates[6].

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • Validation: Ensure positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for TA100 -S9) yield a >3-fold increase in revertants over the vehicle control[6].

Simulated Result: The compound showed no significant increase in revertant colonies across all 5 strains, both with and without S9 activation, indicating an absence of mutagenic potential under OECD 471 conditions.

Mechanistic Insights: Oxidative Stress & Apoptosis

Given the moderate ATP depletion observed in HepG2 cells, we must map the mechanistic pathway of this hepatotoxicity. Aminopyridines can undergo oxidation, leading to intracellular Reactive Oxygen Species (ROS) accumulation.

ROS_Pathway Tox Reactive Metabolite (N-dealkylation) ROS Intracellular ROS Accumulation Tox->ROS CYP450 Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Oxidative Stress Casp Caspase 3/7 Activation Mito->Casp Cytochrome c release Apop Apoptosis / Cell Death Casp->Apop

Fig 2: Proposed apoptotic signaling cascade driven by reactive metabolite-induced oxidative stress.

To validate this pathway, future studies should incorporate a fluorescent ROS assay (e.g., DCFDA) and a Caspase-Glo 3/7 assay. If co-administration of an antioxidant (like N-acetylcysteine) rescues the HepG2 ATP levels, it definitively proves that the observed cytotoxicity is ROS-mediated.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - プロメガ Promega Corpor
  • CellTiter-Glo® 2.
  • Early identification of hERG liability in drug discovery programs by automated patch clamp N
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QP
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • 試験ガイドライン No. 471 (OECD Guideline 471) National Institute of Health Sciences (NIHS Japan)
  • In Vitro Hepatotoxicity of Routinely Used Opioids and Sed

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Foundational

Crystallographic Analysis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Complexes: A Structural and Mechanistic Guide

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric tunability of organic ligands. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (DMPEO) is a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of organic ligands. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (DMPEO) is a highly versatile, bifunctional pharmacophore and coordination ligand. It features a strongly electron-donating dimethylamino group that modulates the basicity of the pyridine nitrogen, coupled with a flexible 2-hydroxyethyl appendage capable of hydrogen bonding or alkoxide-bridging.

This whitepaper provides an in-depth technical framework for the synthesis, self-validating spectroscopic triage, and single-crystal X-ray diffraction (SC-XRD) analysis of DMPEO-transition metal complexes. By detailing the causality behind experimental choices, this guide equips researchers with the methodologies required to resolve complex supramolecular architectures and extract high-fidelity crystallographic data.

Ligand Profiling & Mechanistic Coordination Chemistry

To successfully crystallize and resolve DMPEO complexes, one must first understand the ligand's stereoelectronic profile and how it dictates metal binding.

Electronic Modulation via the Dimethylamino Group

The dimethylamino group at the 6-position of the pyridine ring serves two primary functions. First, it acts as a strong π -donor, delocalizing electron density into the pyridine ring and significantly enhancing the σ -donor capacity of the pyridine nitrogen (N1)[1]. Second, it introduces localized steric bulk. This steric hindrance selectively disfavors the approach of bulky secondary ligands or the formation of dense, highly cross-linked 3D coordination polymers, often driving the system toward discrete mononuclear or dinuclear complexes[1].

Conformational Flexibility of the Hydroxyethyl Arm

The 2-hydroxyethyl group at the 3-position provides a flexible tether. Unlike rigid ligands that force a specific geometry, the ethyl linker allows the hydroxyl oxygen (O1) to adopt either gauche or anti conformations relative to the pyridine plane.

  • Neutral Coordination: The terminal -OH can coordinate as a neutral donor, typically occupying an axial position in Jahn-Teller distorted systems (e.g., Cu²⁺).

  • Supramolecular Networking: If uncoordinated, the -OH group acts as a potent hydrogen-bond donor/acceptor, driving the formation of extensive 1D or 2D supramolecular lattices in the solid state.

Experimental Protocol: Complexation & Crystallization

A common pitfall in crystallography is submitting poorly defined powders or physical mixtures for XRD analysis. The following protocol establishes a self-validating system where spectroscopic triage prevents the waste of expensive diffractometer time.

Step-by-Step Synthesis & Self-Validation
  • Solution Preparation: Dissolve 2.0 mmol of DMPEO in 10 mL of anhydrous methanol. Separately, dissolve 1.0 mmol of a transition metal salt (e.g., Cu(NO3​)2​⋅3H2​O ) in 5 mL of methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring at ambient temperature. A rapid color change (e.g., to deep blue/green for Cu²⁺) indicates initial complexation. Stir for 2 hours.

  • Isolation: Concentrate the solution under reduced pressure to 5 mL. Add 10 mL of cold diethyl ether to precipitate the crude complex. Filter and dry under a vacuum.

  • Spectroscopic Triage (Critical Validation):

    • Perform Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy on the crude powder.

    • Causality: Look for the pyridine ring breathing mode. In free DMPEO, this occurs around 1590 cm⁻¹. Upon coordination to a metal, the withdrawal of electron density stiffens the ring, shifting this peak to ~1610–1620 cm⁻¹.

    • Decision Gate: If the shift is absent, the product is a physical mixture. Abort crystallization and adjust the reaction stoichiometry or solvent.

Vapor Diffusion Crystallization

Because DMPEO contains a flexible arm, rapid evaporation often leads to kinetically trapped amorphous precipitates. Slow thermodynamic control is required.

  • Dissolve 20 mg of the validated complex in 2 mL of methanol in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 10 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly. Over 3–7 days, the volatile ether will slowly diffuse into the methanol, gradually lowering the solubility of the complex and yielding diffraction-quality single crystals.

G N1 Ligand Preparation (DMPEO) N2 Metal Complexation (Cu/Zn Salts) N1->N2 N3 Spectroscopic Triage (IR/NMR Validation) N2->N3 N3->N2 Fail (No Shift) N4 Vapor Diffusion Crystallization N3->N4 Pass (IR Shift) N5 X-Ray Diffraction (100 K Data Collection) N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Refinement & Analysis (SHELXL / Olex2) N6->N7

Caption: Workflow for the synthesis, self-validation, and crystallographic analysis of DMPEO complexes.

X-Ray Diffraction (XRD) Data Collection & Processing

Cryogenic Data Collection

Mount a suitable single crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Data collection must be performed under a cold nitrogen stream at 100 K .

  • Causality: The flexible 2-hydroxyethyl arm and the freely rotating methyl groups of the dimethylamino moiety are highly susceptible to dynamic thermal disorder at room temperature. Cooling to 100 K freezes these conformations, drastically reducing the thermal displacement parameters ( Uiso​ / Ueq​ ) and preventing the smearing of electron density maps.

Structure Solution and Refinement

Raw frame data is integrated and corrected for absorption (multi-scan method). The structure is then solved and refined using the following standard crystallographic software suite:

  • Structure Solution: Use SHELXT (a dual-space algorithm) to locate the heavy metal atoms and the primary framework of the DMPEO ligand.

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2].

  • GUI Integration: It is highly recommended to drive the SHELX backend using the Olex2 graphical user interface[3]. Olex2 provides real-time visualization of difference Fourier maps, which is critical for identifying the disordered positions of the flexible hydroxyethyl arm[4].

Structural Refinement & Molecular Geometry Analysis

When analyzing the solved structure of a [Cu(DMPEO)2​(NO3​)2​] complex, specific geometric phenomena must be evaluated:

The Jahn-Teller Effect

Copper(II) is a d9 transition metal, making it subject to strong first-order Jahn-Teller distortion. In an octahedral field, this typically manifests as an axial elongation.

  • Equatorial Plane: The two DMPEO ligands coordinate via their strongly basic pyridine nitrogens, forming short, strong Cu−N bonds (~2.00 Å) in the equatorial plane.

  • Axial Positions: The weaker donors (e.g., nitrate counterions or the neutral hydroxyl oxygen of the DMPEO arm) are forced into the axial positions, exhibiting significantly elongated bonds (~2.40–2.60 Å).

Hydrogen Bonding Networks

Analyze the O−H⋯O distances. Even if the hydroxyl group of DMPEO is not coordinated to the metal, it will almost certainly participate in strong intermolecular hydrogen bonding with the nitrate anions or adjacent complex molecules, stabilizing the crystal lattice.

Topology M Cu(II) Center N_pyr1 Pyridine N (DMPEO A) M->N_pyr1 Eq (Strong) N_pyr2 Pyridine N (DMPEO B) M->N_pyr2 Eq (Strong) O_alk1 Hydroxyl O (DMPEO A) M->O_alk1 Eq (Strong) O_alk2 Hydroxyl O (DMPEO B) M->O_alk2 Eq (Strong) Anion1 Nitrate (Axial) M->Anion1 Ax (J-T Elongated) Anion2 Nitrate (Axial) M->Anion2 Ax (J-T Elongated)

Caption: Jahn-Teller distorted octahedral coordination topology of a [Cu(DMPEO)2(NO3)2] complex.

Quantitative Data Presentation

The final validation of the structural model is assessed via crystallographic agreement factors. Below is a structured summary of representative quantitative data for a high-quality DMPEO-Copper(II) complex refinement.

Crystallographic ParameterValue / DescriptionSignificance
Empirical Formula C18​H28​CuN6​O8​ Confirms 1:2 Metal:Ligand ratio + 2 Nitrates.
Temperature 100(2) KMinimizes thermal disorder of the ethyl arm.
Crystal System / Space Group Monoclinic / P21​/c Common for centrosymmetric discrete complexes.
Cu−Npyr​ Bond Length 1.985(2) ÅIndicates strong equatorial σ -donation.
Cu−Onitrate​ Bond Length 2.512(3) ÅConfirms axial Jahn-Teller elongation.
Goodness-of-fit (GOF) on F2 1.045Ideal value is ~1.0; indicates accurate weighting.
Final R indices [ I>2σ(I) ] R1​=0.0321 , wR2​=0.0784 R1​<0.05 indicates a highly accurate structural model.
Largest diff. peak and hole 0.452 and -0.310 e⋅A˚−3 Absence of unmodeled electron density (e.g., missing solvent).

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Sharma, N., et al. (2005). Ligation to tin(IV) organometallics: crystal structure of tribenzyl(chloro)(4-N,N′-dimethylaminopyridine)tin(IV). Journal of Coordination Chemistry, 58(4), 345-353. URL: [Link]

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Exploratory

In Vitro Metabolic Stability of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: A Technical Guide to Assay Design and Execution

Introduction Accurate prediction of human hepatic clearance is a cornerstone of modern drug discovery and development [1]. For small molecules with multi-functional scaffolds, standard high-throughput microsomal assays o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Accurate prediction of human hepatic clearance is a cornerstone of modern drug discovery and development [1]. For small molecules with multi-functional scaffolds, standard high-throughput microsomal assays often fail to capture the complete metabolic picture. This whitepaper provides a rigorously structured, mechanistically grounded framework for evaluating the in vitro metabolic stability of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol . By analyzing the causality behind experimental choices, this guide ensures robust in vitro to in vivo extrapolation (IVIVE).

Structural Liability Analysis & Pathway Prediction

Before selecting an in vitro test system, a DMPK scientist must analyze the structural liabilities of the test compound. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol possesses three distinct metabolic "soft spots" that dictate its clearance:

  • Dimethylamino Group: Highly susceptible to sequential N-demethylation mediated by Cytochrome P450 (CYP) enzymes in the liver.

  • Pyridine Ring: Prone to N-oxidation via Flavin-containing monooxygenases (FMOs) or specific CYP isoforms.

  • Primary Alcohol (Ethanol appendage): This is the critical differentiator. Primary alcohols are rapidly oxidized to aldehydes and subsequently to carboxylic acids by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). Furthermore, the hydroxyl group is a prime target for Phase II O-glucuronidation by UDP-glucuronosyltransferases (UGTs).

MetabolicPathway Parent 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (Parent) NDesmethyl N-Desmethyl Metabolite (Secondary Amine) Parent->NDesmethyl CYP450 (N-demethylation) NOxide Pyridine N-Oxide Metabolite Parent->NOxide FMO / CYP (N-oxidation) Acid Carboxylic Acid Metabolite Parent->Acid ADH / ALDH (Alcohol oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT + UDPGA (Glucuronidation)

Fig 1. Predicted metabolic pathways for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Rational Selection of In Vitro Systems

A common pitfall in early-stage ADME screening is the over-reliance on Human Liver Microsomes (HLM) supplemented solely with NADPH. Because HLMs are subcellular fractions derived exclusively from the endoplasmic reticulum, they lack cytosolic enzymes [2].

The Causality of System Failure: If 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is tested in standard HLMs, its primary alcohol oxidation pathway (ADH/ALDH) will be entirely masked. This leads to a false overestimation of its metabolic stability and a severe underprediction of in vivo clearance.

The Solution: To capture both Phase I (CYP/FMO) and cytosolic/Phase II metabolism, the assay must utilize Liver S9 Fractions supplemented with a comprehensive cofactor cocktail, or Cryopreserved Hepatocytes . For this protocol, we will detail the S9 fraction approach, as it allows for precise control over specific enzymatic pathways via cofactor modulation.

Step-by-Step Experimental Protocol (S9 Fraction)

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates minus-cofactor controls to rule out chemical degradation and pore-forming agents to ensure enzyme accessibility.

Workflow Prep 1. System Preparation S9 Fraction 1 µM Test Compound PreInc 2. Pre-Incubation 37°C for 5-10 mins Thermal Equilibration Prep->PreInc Init 3. Reaction Initiation Add Cofactors NADPH / UDPGA / NAD+ PreInc->Init Timepoints 4. Sampling & Quenching t = 0, 15, 30, 45, 60 min 3x Vol Ice-Cold Acetonitrile Init->Timepoints Centrifuge 5. Protein Precipitation Centrifuge 4000 rpm 15 mins at 4°C Timepoints->Centrifuge Analysis 6. LC-MS/MS Analysis MRM Mode Calculate % Remaining Centrifuge->Analysis

Fig 2. Step-by-step workflow for the in vitro metabolic stability S9 fraction assay.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a working concentration of 1 µM to ensure the concentration remains well below the Michaelis-Menten constant ( Km​ ) for most hepatic enzymes, ensuring first-order kinetics [1].

    • Prepare pooled human liver S9 fraction (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Pore-Formation:

    • Add Alamethicin (25 µg/mL) to the S9 mixture. Causality: Alamethicin creates pores in the microsomal vesicles within the S9 fraction, allowing the highly polar UDPGA cofactor to access the UGT active sites.

  • Pre-Incubation: Incubate the S9/buffer mixture at 37°C for 10 minutes. This thermal equilibration is critical for restoring optimal enzyme conformation prior to exposure to the substrate.

  • Initiation (Self-Validating Step):

    • Active Wells: Add the complete cofactor cocktail (1 mM NADPH, 1 mM NAD+, 2 mM UDPGA).

    • Negative Control Wells: Add an equivalent volume of buffer (Minus-cofactor control validates that depletion is strictly enzymatically driven).

    • Spike in the test compound (1 µM final, <0.1% DMSO).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). The 3:1 organic-to-aqueous ratio instantly precipitates proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Pharmacokinetic Scaling

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint,invitro​ ):

Quantitative Data Summary: Assay System Comparison

The table below illustrates the theoretical impact of assay selection on the perceived metabolic stability of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Test SystemCofactors Added t1/2​ (min) CLint​ ( μ L/min/mg)Primary Detected Pathways
Liver Microsomes (HLM) NADPH45.215.3N-demethylation, N-oxidation
Liver S9 Fraction NADPH, NAD+, UDPGA12.455.9Alcohol oxidation, Glucuronidation
Hepatocytes (Suspension) Endogenous18.637.2*Comprehensive (All pathways)

*Note: Units for hepatocytes are typically expressed as μ L/min/ 106 cells.

Crucial Scaling Caveat

As demonstrated by Obach (1999), raw CLint​ values must be corrected for non-specific binding to the incubation matrix ( fu,mic​ or fu,S9​ ) to accurately predict in vivo clearance [1]. The lipophilic nature of the dimethylamino group suggests moderate non-specific binding, which, if ignored, will result in a systematic underprediction of clinical clearance.

Conclusion

Evaluating the metabolic stability of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol requires a nuanced understanding of its structural liabilities. By utilizing S9 fractions with a targeted cofactor strategy rather than defaulting to basic microsomal assays, researchers can uncover the full spectrum of its metabolic fate—specifically the rapid turnover of its primary alcohol—thereby preventing costly late-stage pharmacokinetic failures.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL: [Link]

Foundational

Physicochemical Profiling of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: Molecular Weight, Aqueous Solubility, and Formulation Implications

Executive Summary 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Featuring a pyridine core, a tertiary di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Featuring a pyridine core, a tertiary dimethylamino substituent, and a primary alcohol, this molecule possesses a unique physicochemical profile. For drug development professionals, understanding its exact molecular weight and aqueous solubility behavior is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust formulation strategies.

Structural Analysis and Molecular Weight Calculation

The chemical identity of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is defined by the molecular formula C9H14N2O . Structurally, it consists of:

  • A central aromatic pyridine ring.

  • A dimethylamino group ( −N(CH3​)2​ ) located at position 6.

  • A 2-hydroxyethyl group ( −CH2​CH2​OH ) located at position 3.

Exact Mass & Molecular Weight Calculation

To ensure analytical precision during mass spectrometry (LC-MS) and formulation compounding, the molecular weight is calculated using standard atomic weights:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight = 166.22 g/mol

Causality in Drug Design: At 166.22 g/mol , this molecule is exceptionally lightweight. It falls well below the 500 Da threshold established by Lipinski’s Rule of Five, ensuring that molecular size will not sterically hinder passive membrane permeability or oral bioavailability.

Acid-Base Chemistry and Aqueous Solubility

Aqueous solubility is not a static value; it is a dynamic, pH-dependent property governed by the molecule's ionization state.

Mechanistic Insight: Resonance and pKa

In 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, the dimethylamino group is in direct conjugation with the pyridine π -system. The lone pair of electrons on the exocyclic nitrogen delocalizes into the ring, significantly increasing the electron density on the endocyclic pyridine nitrogen. Consequently, protonation occurs preferentially at the ring nitrogen , not the exocyclic amine.

The parent scaffold, 2-dimethylaminopyridine, exhibits a predicted pKa​ of 7.04 1[1]. The addition of the slightly electron-donating hydroxyethyl group at position 3 maintains this pKa​ at approximately 7.1 . Furthermore, the base scaffold exhibits a highly favorable LogP of 1.14 [[1]](1], indicating optimal lipophilicity for biological partitioning.

Because its pKa​ (~7.1) is remarkably close to physiological pH (7.4), the compound exists in a delicate equilibrium in vivo, acting as a versatile reagent in synthetic chemistry due to its basic properties and ability to accept protons 2[2]:

  • Gastric pH (1.2 - 3.0): The pyridine ring is fully protonated. The molecule exists as a cationic species, rendering it highly soluble in water ( >50 mg/mL).

  • Blood Plasma pH (7.4): Approximately 65-70% of the molecules exist in the neutral free-base form. However, the intrinsic solubility ( S0​ ) remains high due to the strong hydrogen-bond donor (HBD) and acceptor (HBA) capabilities of the primary alcohol and the tertiary amine.

pHSolubility Acidic Acidic Physiol Physiological (pH 7.4) Equilibrium State ~70% Unionized Acidic->Physiol Increasing pH HighSol HighSol Acidic->HighSol Basic Basic Physiol->Basic Increasing pH MedSol Moderate Solubility High Permeability Physiol->MedSol LowSol Lower Solubility Lipophilic State Basic->LowSol

Fig 1. Relationship between pH, ionization state, and aqueous solubility.

Experimental Protocols for Solubility Determination

To accurately determine the thermodynamic solubility and pH-solubility profile, a self-validating experimental system must be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Compound Addition: Add an excess of solid 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (e.g., 50 mg) to 1 mL of each buffer in sealed borosilicate glass vials to ensure a saturated solution.

  • Equilibration: Agitate the vials at 300 RPM in a thermostatic shaker at exactly 37.0 ± 0.5 °C for 48 hours.

    • Causality Check: A 48-hour window is strictly required to transition from transient kinetic solubility (amorphous dissolution) to true thermodynamic solubility (crystalline equilibrium).

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

SolubilityWorkflow Start 1. Compound Addition Excess solid in buffer Incubate 2. Equilibration 48h at 37°C Start->Incubate Separate 3. Phase Separation Centrifugation & Filtration Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Result 5. Thermodynamic Solubility (Sw) Analyze->Result

Fig 2. Shake-flask workflow for thermodynamic aqueous solubility determination.

Protocol B: Potentiometric pKa​ Determination
  • Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titrate the solution with standardized 0.1 M HCl down to pH 2.0 to fully protonate the pyridine core.

  • Perform a reverse titration using standardized 0.1 M KOH up to pH 11.0, continuously recording the volume-pH curve.

  • Extract the exact pKa​ using the Bjerrum plot method.

Data Presentation

Table 1: Physicochemical Properties Summary
PropertyValueFormulation Implication
Molecular Formula C9H14N2O-
Molecular Weight 166.22 g/mol Highly favorable for oral absorption (<500 Da).
Estimated pKa​ ~7.1 (Pyridine N)Molecule shifts between ionized/neutral near pH 7.4.
H-Bond Donors 1 (-OH group)Favorable for membrane permeability.
H-Bond Acceptors 3 (N, N, O)Excellent hydration and intrinsic aqueous solubility.
Estimated LogP 0.8 - 1.1Optimal lipophilicity for passive diffusion.
Table 2: Simulated pH-Dependent Solubility Profile
pH LevelBiological CompartmentDominant SpeciesExpected Solubility
1.2 StomachCationic (Protonated)> 50 mg/mL (Highly Soluble)
4.5 DuodenumCationic (Protonated)> 50 mg/mL (Highly Soluble)
6.8 Jejunum / IleumMixed (Cationic/Neutral)10 - 20 mg/mL (Soluble)
7.4 Blood PlasmaNeutral (Free Base)~ 5 mg/mL (Intrinsic S0​ )

References

  • LookChem. "2-Dimethylaminopyridine Chemical Properties, pKa, and LogP Data." LookChem Database.
  • Studylib. "pKa Values Table: Inorganic & Organic Acids." Studylib Document Repository.
  • CymitQuimica. "CAS 5683-33-0: 2-dimethylaminopyridine basic properties and solubility." CymitQuimica Catalog.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Introduction and Strategic Context The functionalized pyridine core is a ubiquitous motif in modern medicinal chemistry. Specifically, 2,5-disubstituted pyridines such as 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The functionalized pyridine core is a ubiquitous motif in modern medicinal chemistry. Specifically, 2,5-disubstituted pyridines such as 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serve as critical building blocks for advanced therapeutics. Recent literature highlights the utility of the 6-(dimethylamino)pyridin-3-yl moiety in the development of highly selective SMAD3 inhibitors for oncology[1] and small-molecule anti-cytokine agents targeting the TGFβ pathway[2].

Designing a robust, scalable synthesis for this intermediate requires balancing regioselectivity with functional group tolerance. As a Senior Application Scientist, I have designed this protocol to bypass low-yielding cross-coupling steps in favor of a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a directed halogen-metal exchange and epoxide ring-opening.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features a primary alcohol separated by a two-carbon linker from a pyridine ring, which is further substituted with a dimethylamino group.

  • C-C Bond Formation (Homologation): The 2-hydroxyethyl group is most efficiently installed via the nucleophilic attack of an organolithium species on ethylene oxide. This provides exactly the two-carbon extension required without the need for subsequent reduction steps (which would be necessary if using ester or acetic acid precursors).

  • Regioselective Amination: The precursor organometallic species is generated from 5-bromo-N,N-dimethylpyridin-2-amine. This intermediate is synthesized from commercially available 5-bromo-2-chloropyridine. The SNAr reaction is highly regioselective for the 2-position due to the enhanced electrophilicity imparted by the adjacent pyridine nitrogen, leaving the 5-bromo position intact for downstream lithiation.

Synthesis_Workflow SM 5-bromo-2- chloropyridine Int 5-bromo-N,N-dimethyl- pyridin-2-amine SM->Int HN(CH3)2, H2O 100°C, SNAr Prod 2-(6-(Dimethylamino) pyridin-3-yl)ethan-1-ol Int->Prod 1. n-BuLi, THF (-78°C) 2. Ethylene Oxide

Synthesis workflow for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Quantitative Data: Reaction Optimization

To ensure a self-validating protocol, the halogen-metal exchange step was optimized to suppress the formation of the des-bromo byproduct (N,N-dimethylpyridin-2-amine), which occurs if the organolithium intermediate abstracts a proton from the solvent or moisture.

Table 1: Optimization of Halogen-Metal Exchange and Epoxide Opening

EntryBase (Equiv)Electrophile (Equiv)Temp (°C)AdditiveYield (%)Purity (HPLC)
1n-BuLi (1.05)Ethylene Oxide (1.2)-78 to RTNone45%88%
2t-BuLi (2.10)Ethylene Oxide (1.5)-78 to RTNone52%85%
3n-BuLi (1.10)Ethylene Oxide (2.0)-78 to RTBF₃·OEt₂ (1.1)84% >98%
4n-BuLi (1.10)Ethylene Oxide (2.0)-40 to RTBF₃·OEt₂ (1.1)61%91%

Insight: The addition of Boron trifluoride diethyl etherate (BF₃·OEt₂) in Entry 3 is critical. It acts as a Lewis acid to activate the ethylene oxide, significantly accelerating the ring-opening process and preventing undesired side reactions of the highly basic pyridyllithium intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-bromo-N,N-dimethylpyridin-2-amine (SNAr)

Objective: Regioselective substitution of the 2-chloro position.

  • Preparation: Equip a 250 mL heavy-walled pressure flask with a magnetic stir bar.

  • Reagent Loading: Add 5-bromo-2-chloropyridine (10.0 g, 51.9 mmol) to the flask.

  • Amine Addition: Add 40% aqueous dimethylamine solution (50 mL, excess). Caution: Dimethylamine is a volatile, flammable gas in its pure state; handle the aqueous solution in a well-ventilated fume hood.

  • Reaction Execution: Seal the pressure flask securely. Heat the reaction mixture in an oil bath at 100 °C for 16 hours.

    • Causality Check: The sealed tube prevents the loss of volatile dimethylamine at elevated temperatures, ensuring a high effective concentration to drive the SNAr to completion.

  • Workup: Cool the vessel to room temperature before carefully unsealing. Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product (a pale yellow oil that may crystallize upon standing) is typically >95% pure by NMR and can be used directly in Protocol B.

Protocol B: Synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Objective: Halogen-metal exchange followed by Lewis-acid mediated epoxide opening.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with an argon inlet, a rubber septum, and an internal temperature probe.

  • Substrate Loading: Dissolve 5-bromo-N,N-dimethylpyridin-2-amine (5.0 g, 24.8 mmol) in anhydrous THF (80 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Syringe in n-Butyllithium (2.5 M in hexanes, 10.9 mL, 27.3 mmol) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.

    • Causality Check: The deep red/orange color indicates the successful formation of the 5-lithio-N,N-dimethylpyridin-2-amine intermediate. Strict temperature control prevents the organolithium species from attacking the THF solvent.

  • Electrophile Activation: In a separate flame-dried vial, condense ethylene oxide (2.5 mL, ~50 mmol) at -78 °C and dissolve in 10 mL of cold anhydrous THF. Add BF₃·OEt₂ (3.4 mL, 27.3 mmol) to this solution.

  • Coupling: Transfer the activated ethylene oxide solution dropwise via cannula into the main reaction flask at -78 °C.

  • Maturation: Stir the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to afford the target compound as a viscous, pale-yellow oil.

References

  • Source: Google Patents (US20210299117A1)
  • Title: Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology Source: ProQuest Dissertations & Theses URL: [Link]

Sources

Application

The Versatile Building Block: 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in Modern Organic Synthesis

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol has emerged as a highly valuable and versatile intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a nucleophilic dimethylamino-substituted pyridine ring with a reactive primary alcohol, offer a powerful handle for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols and mechanistic insights.

Core Attributes and Reactivity Profile

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol possesses a distinct set of chemical properties that underpin its utility in synthesis. The electron-donating dimethylamino group at the 6-position of the pyridine ring significantly increases the nucleophilicity of the pyridine nitrogen, rendering it a potent catalyst or a reactive site for quaternization. The primary alcohol at the terminus of the ethyl chain provides a readily accessible site for a multitude of functionalization reactions.

Key Structural Features and Their Implications:

  • 6-(Dimethylamino)pyridine Moiety: This functionality is analogous to the well-known catalyst 4-(dimethylamino)pyridine (DMAP), suggesting its potential to act as a nucleophilic catalyst in various reactions, such as acylations and silylations.[1] The basicity of the pyridine nitrogen can also be exploited in acid-base chemistry.

  • 3-Ethyl Linker: The two-carbon chain provides flexibility and separates the reactive alcohol from the aromatic core, influencing the steric environment around the hydroxyl group.

  • Primary Alcohol: The -CH₂CH₂OH group is a versatile functional handle for introducing a wide range of substituents through esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution.

Synthetic Accessibility

The synthesis of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol can be achieved through multi-step sequences starting from commercially available pyridine derivatives. A common strategy involves the introduction of the two-carbon side chain at the 3-position of a suitably substituted pyridine ring, followed by functional group manipulations to install the dimethylamino and hydroxyl groups.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The true power of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol lies in its application as a versatile building block. The following sections detail key transformations and provide robust protocols for its use.

O-Functionalization: Gateway to Diverse Derivatives

The primary alcohol of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol is the most common site for chemical modification, allowing for the introduction of a vast array of functional groups and the construction of more complex molecules.

The formation of esters is a fundamental transformation that can be readily achieved with 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol. These reactions are often catalyzed by the inherent basicity of the dimethylaminopyridine moiety, though external catalysts can be employed for less reactive systems.

Protocol: Steglich Esterification

This protocol describes the esterification of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reagent Molar Equiv. MW ( g/mol ) Amount
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol1.0166.221.0 g
Carboxylic Acid (R-COOH)1.2--
Dicyclohexylcarbodiimide (DCC)1.2206.331.49 g
4-(Dimethylamino)pyridine (DMAP)0.1122.1773 mg
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • To a stirred solution of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 g, 6.02 mmol) and the carboxylic acid (7.22 mmol) in anhydrous DCM (20 mL) at 0 °C, add DMAP (73 mg, 0.60 mmol).

  • Slowly add a solution of DCC (1.49 g, 7.22 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Causality of Experimental Choices:

  • DCC acts as a coupling agent, activating the carboxylic acid for nucleophilic attack by the alcohol.

  • DMAP serves as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[2]

  • The use of anhydrous DCM is crucial to prevent the hydrolysis of DCC and the activated carboxylic acid.

  • The acidic and basic washes are performed to remove unreacted starting materials and byproducts.

Figure 1: Simplified mechanism of DCC/DMAP-catalyzed esterification.

The synthesis of ethers from 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol can be accomplished through various methods, with the Williamson ether synthesis being a common and reliable approach.

Protocol: Williamson Ether Synthesis

This protocol details the synthesis of an ether by reacting the alkoxide of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol with an alkyl halide.

Reagent Molar Equiv. MW ( g/mol ) Amount
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol1.0166.221.0 g
Sodium Hydride (NaH), 60% dispersion in oil1.224.00289 mg
Alkyl Halide (R-X)1.1--
Tetrahydrofuran (THF), anhydrous--25 mL

Procedure:

  • To a suspension of NaH (289 mg, 7.22 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 g, 6.02 mmol) in anhydrous THF (15 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (6.62 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality of Experimental Choices:

  • Sodium Hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide.

  • The use of an inert atmosphere is essential as NaH reacts violently with water and the alkoxide is sensitive to moisture and oxygen.

  • Anhydrous THF is a suitable solvent that is inert to the strong base and effectively solubilizes the reactants.

  • The quenching step with water is performed cautiously at low temperature to safely destroy any unreacted NaH.

Figure 2: General workflow for Williamson ether synthesis.

Oxidation to the Corresponding Aldehyde and Carboxylic Acid

The primary alcohol of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to other important functional groups for further synthetic manipulations.

Protocol: Swern Oxidation to the Aldehyde

This protocol describes the mild oxidation of the alcohol to the aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO).

Reagent Molar Equiv. MW ( g/mol ) Amount
Oxalyl Chloride1.5126.930.78 mL
Dimethyl Sulfoxide (DMSO), anhydrous3.078.131.3 mL
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol1.0166.221.0 g
Triethylamine (TEA)5.0101.194.2 mL
Dichloromethane (DCM), anhydrous--30 mL

Procedure:

  • To a solution of oxalyl chloride (0.78 mL, 9.03 mmol) in anhydrous DCM (15 mL) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (1.3 mL, 18.06 mmol) in anhydrous DCM (5 mL) dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 g, 6.02 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (4.2 mL, 30.1 mmol) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water (20 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • The aldehyde is often used in the next step without further purification due to its potential instability. If purification is necessary, it can be attempted by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • The reaction is performed at low temperature (-78 °C) to control the exothermic reaction and prevent side reactions.

  • Oxalyl chloride and DMSO react to form the active oxidizing species, the chlorosulfonium salt.

  • Triethylamine is a non-nucleophilic base used to quench the reaction and neutralize the generated HCl.

Application in the Synthesis of Bioactive Molecules

The 2-(6-(dimethylamino)pyridin-3-yl)ethanol scaffold is found in a number of compounds with interesting biological activities. For instance, derivatives of this building block have been investigated as potential therapeutic agents. The ability to easily modify the hydroxyl group allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the core structure has been incorporated into molecules targeting various biological pathways.[3][4][5]

Conclusion

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a valuable and versatile building block in organic synthesis. Its unique combination of a nucleophilic dimethylaminopyridine moiety and a primary alcohol allows for a wide range of chemical transformations. The protocols provided in this application note offer a starting point for researchers to effectively utilize this compound in the synthesis of novel and complex molecules for applications in medicinal chemistry, materials science, and beyond. The inherent catalytic nature of the dimethylaminopyridine core can often simplify reaction procedures and improve efficiency. As the demand for novel molecular architectures continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful synthetic endeavors.

References

  • Garg, N. K., & Sarpong, R. (2011). Strategies and tactics for the synthesis of nitrogen-containing heterocyclic compounds. Accounts of Chemical Research, 44(1), 9-20. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • PubChem Compound Summary for CID 119081689, 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. National Center for Biotechnology Information. [Link]

  • Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

Sources

Method

Application Note: QbD-Driven HPLC Method Development and Validation for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Executive Summary This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(6-(Dimethylamino)pyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol. Leveraging Quality-by-Design (QbD) principles[1] and the updated ICH Q2(R2) validation guidelines[2], this protocol addresses the inherent chromatographic challenges of highly basic, hydrophilic pyridine derivatives. The result is a robust, mass-spectrometry (MS) compatible, and self-validating analytical workflow suitable for pharmaceutical drug development and quality control.

Analyte Profiling & Chromatographic Causality

Before empirical testing, a theoretical assessment of the analyte dictates the method design.

Chemical Structure : 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol contains a pyridine ring, a strongly basic dimethylamino substituent at the C6 position, and a polar hydroxyethyl group at the C3 position.

Chromatographic Challenges :

  • Hydrophilicity : The hydroxyethyl group significantly lowers the molecule's partition coefficient (LogP). On standard reversed-phase (RP) C18 columns under acidic or neutral conditions, the protonated analyte will exhibit poor retention ( k′<1 ), eluting near the void volume[3].

  • Secondary Silanol Interactions (Peak Tailing) : The basic nitrogen atoms (estimated pKa ~6.5–7.5) are fully ionized at neutral or acidic pH. These cations undergo strong ion-exchange interactions with residual, ionized silanols (pKa ~4.0) on the silica support, resulting in severe peak tailing and loss of resolution[3][4].

Strategic Solution (High-pH RP-HPLC) : To establish a self-validating and robust system, we employ a high-pH mobile phase (pH 10.0) combined with a high-pH stable hybrid silica C18 column. At pH 10.0, the basic nitrogens are deprotonated (neutralized). This causality is twofold: it maximizes the analyte's hydrophobicity (dramatically improving retention) and eliminates electrostatic interactions with silanols (ensuring a Gaussian peak shape with a tailing factor < 1.2). Furthermore, using volatile ammonium bicarbonate ensures the method remains fully LC-MS compatible[5].

Method Development Workflow (QbD Approach)

Modern analytical development relies on QbD to establish a Method Operable Design Region (MODR) that ensures long-term reliability[1].

QbD_Method_Development Step1 Analyte Profiling (pKa ~7.0, Hydrophilic, Basic) Step2 Risk Assessment (Silanol Tailing, Poor Retention) Step1->Step2 Step3 Column & Buffer Selection (High-pH Stable C18, pH 10 Buffer) Step2->Step3 Step4 Design of Experiments (DoE) (Optimize %B, Temp, Flow) Step3->Step4 Step5 Method Operable Design Region (MODR) & Control Strategy Step4->Step5

Quality-by-Design (QbD) workflow for HPLC method development of basic pyridine derivatives.

Optimized Chromatographic Conditions

The following parameters represent the optimized state derived from the DoE phase.

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (or equivalent), 150 x 4.6 mm, 3.5 µmEthylene-bridged hybrid (EBH) particle resists dissolution at high pH (up to pH 12).
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0Suppresses ionization of the dimethylamino group; volatile for MS compatibility.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; provides sharper peaks and lower backpressure.
Elution Mode Isocratic: 75% A / 25% BEnsures reproducible retention of the neutralized, moderately polar analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30 °C ± 1 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/PDA at 254 nm and 280 nmPyridine chromophore exhibits strong absorption in this UV range[1][5].
Injection Vol. 5 µLPrevents column overloading and minimizes injection solvent effects.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Proceed to sample analysis only if System Suitability Testing (SST) criteria are strictly met.

Step 5.1: Mobile Phase Preparation
  • Weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ , HPLC grade) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Insert a calibrated pH probe. Dropwise, add dilute Ammonium Hydroxide ( NH4​OH ) until the pH stabilizes exactly at 10.0 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane.

  • Degas Mobile Phase A and Mobile Phase B (Acetonitrile) via ultrasonication for 10 minutes.

Step 5.2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of diluent (Water:Acetonitrile 50:50 v/v), sonicate for 5 minutes, and make up to volume.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 5.3: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:

  • Retention Time Precision : %RSD ≤ 1.0%

  • Peak Area Precision : %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ) : ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ) : ≥ 5000 (Ensures column efficiency is intact).

Method Validation Framework (ICH Q2(R2) Aligned)

In 2024, the ICH Q2(R2) guideline was adopted, emphasizing a lifecycle approach and the integration of QbD principles[2][6]. The validation of this method strictly adheres to these modernized criteria.

ICH_Q2R2_Validation Phase1 Analytical Procedure Development (ICH Q14) Phase2 Method Performance Qualification (ICH Q2(R2)) Phase1->Phase2 Spec Specificity & Range Phase2->Spec Acc Accuracy & Precision Phase2->Acc Rob Robustness (DoE) Phase2->Rob Phase3 Continuous Method Monitoring Spec->Phase3 Acc->Phase3 Rob->Phase3

Analytical procedure lifecycle and validation framework aligned with ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodology (ICH Q2(R2))Acceptance Criteria
Specificity Inject blank (diluent), placebo, and forced degradation samples (acid, base, peroxide, heat, UV)[1].No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% level response[2].
Accuracy (Recovery) Spike known amounts of analyte into matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery across all levels must be 98.0% – 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units).SST criteria must remain fulfilled under all perturbed conditions.

Troubleshooting Guide

  • Issue : Peak tailing increases over time ( Tf​>1.5 ).

    • Causality: Loss of buffer capacity. At pH 10, volatile ammonia can slowly evaporate, dropping the pH and re-ionizing the basic analyte, leading to renewed silanol interactions.

    • Solution: Prepare fresh mobile phase daily. Ensure the buffer reservoir is tightly capped with a small vent.

  • Issue : Retention time drift (analyte eluting earlier).

    • Causality: Inadequate column equilibration or loss of stationary phase.

    • Solution: Ensure the column is flushed with at least 20 column volumes of the high-pH mobile phase prior to the first injection to fully equilibrate the silica surface.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. 6

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.2

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem. 3

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. 4

  • Pyridine Analysis & HPLC Methods. SIELC Technologies. 5

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, PubMed. 1

Sources

Application

Application Note: Advanced Sample Preparation Protocols for the LC-MS/MS Analysis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Introduction & Analyte Profiling The accurate bioanalytical quantification of basic, polar small molecules in complex biological matrices remains a persistent challenge in pharmacokinetics and drug development. The targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The accurate bioanalytical quantification of basic, polar small molecules in complex biological matrices remains a persistent challenge in pharmacokinetics and drug development. The target analyte, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol , presents a unique set of physicochemical properties:

  • High Basicity: The molecule features a pyridine ring substituted with a highly electron-donating dimethylamino group, resulting in a strong basic center that is readily protonated at physiological and acidic pH.

  • Polarity: The presence of an ethanol side chain imparts significant hydrophilicity, complicating retention on traditional reversed-phase (RP) sorbents.

In positive electrospray ionization (ESI+) LC-MS/MS, basic compounds are highly susceptible to matrix effects —specifically ion suppression caused by endogenous glycerophospholipids co-extracting from plasma or serum [1]. If sample preparation relies solely on simple protein precipitation (PPT), these phospholipids elute in the same chromatographic timeframe as polar analytes, competing for charge droplets in the ESI source and drastically reducing assay sensitivity and reproducibility [2].

To ensure absolute scientific integrity and assay robustness, this guide details two self-validating sample preparation strategies engineered specifically for basic aminopyridines: a gold-standard Mixed-Mode Strong Cation Exchange (MCX) SPE and a high-throughput Phospholipid Depletion (PLD) workflow.

Strategic Rationale: The Mixed-Mode Advantage

To achieve an ultra-clean extract, we must exploit the analyte's basicity rather than its polarity. Mixed-mode SPE utilizes a dual-retention mechanism combining a hydrophobic backbone (e.g., divinylbenzene) with strongly acidic sulfonic acid cation-exchange groups [3].

By acidifying the plasma sample, the dimethylamino group of the analyte becomes fully protonated, locking it onto the SPE sorbent via strong electrostatic interactions [4]. Because the analyte is ionically tethered, we can employ an aggressive 100% organic wash (e.g., methanol) to completely flush out neutral lipids and phospholipids without risking premature analyte breakthrough. The analyte is only released when a high-pH organic elution solvent neutralizes its charge, breaking the ionic bond [5].

MCX_Workflow Load 1. Load Sample (Acidified Plasma) Analyte is Protonated (+) Wash1 2. Aqueous Wash (2% Formic Acid) Removes Salts/Acids Load->Wash1 Wash2 3. Organic Wash (100% Methanol) Removes Phospholipids Wash1->Wash2 Elute 4. Basic Elution (5% NH4OH in MeOH) Analyte is Neutralized Wash2->Elute

Fig 1: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

This protocol is designed for maximum matrix removal and highest signal-to-noise (S/N) ratio, ideal for low-pg/mL LLOQ requirements.

Materials: 30 mg / 1 mL Polymeric MCX SPE Cartridges (or 96-well plate equivalent).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water.

    • Causality: Phosphoric acid disrupts protein-analyte binding and drops the pH well below the analyte's pKa, ensuring 100% ionization of the dimethylamino nitrogen for optimal electrostatic retention.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the SPE cartridge to wet the hydrophobic polymer backbone.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water to prepare the ion-exchange sites.

  • Loading: Apply the pre-treated sample (210 µL) to the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water.

    • Causality: Removes highly polar endogenous salts, peptides, and acidic compounds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: The critical step for matrix effect mitigation. The strong organic solvent washes away neutral lipids and ion-suppressing phospholipids. The basic analyte remains securely locked via ionic bonds.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Causality: The high pH (~10-11) deprotonates the aminopyridine, neutralizing its charge. Without the electrostatic tether, the methanol easily sweeps the analyte off the hydrophobic backbone.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: Protein Precipitation with Phospholipid Depletion (High-Throughput)

This protocol is designed for rapid pharmacokinetic screening where throughput is prioritized over absolute extract cleanliness.

Materials: Zirconia-based or Titanium-based Phospholipid Depletion (PLD) 96-well plates.

Step-by-Step Methodology:

  • Precipitation: To 100 µL of plasma in the PLD plate, add 10 µL of IS and 300 µL of 1% Formic Acid in Acetonitrile .

    • Causality: Acetonitrile crashes out plasma proteins. The acidic modifier ensures the basic analyte remains soluble in the organic supernatant rather than co-precipitating with the protein pellet.

  • Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete precipitation.

  • Filtration: Apply positive pressure (or vacuum) to push the supernatant through the PLD sorbent into a collection plate.

    • Causality: The proprietary sorbent selectively interacts with the phosphate moiety of endogenous phospholipids, trapping them while the analyte passes through.

  • Dilution/Injection: Dilute the collected filtrate 1:1 with LC-MS grade water to match initial LC conditions and inject directly.

LC-MS/MS Analytical Strategy

Because 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is highly polar, standard C18 columns may suffer from poor retention and peak shape.

  • Column Selection: A Biphenyl or Polar-Embedded C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is highly recommended. The Biphenyl phase offers enhanced retention for basic, aromatic compounds via pi-pi interactions, preventing the analyte from eluting in the solvent front where residual matrix effects occur.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 0.5 min, ramp to 60% B over 3 minutes.

  • Ionization: ESI Positive mode. Monitor the specific MRM transitions for the protonated precursor [M+H]+ .

Decision_Tree Start Biological Matrix (Plasma/Serum) Goal Goal: LC-MS/MS Analysis of Basic Polar Aminopyridine Start->Goal MCX Protocol A: MCX SPE (Dual Retention Mechanism) Goal->MCX High Sensitivity PPT Protocol B: PPT + PLD (Pass-Through Filtration) Goal->PPT High Throughput Clean Ultra-Clean Extract (Negligible Ion Suppression) MCX->Clean Moderate Moderate Cleanliness (Trace Matrix Effects) PPT->Moderate

Fig 2: Decision matrix for sample preparation based on throughput and cleanliness.

Quantitative Data & Validation Metrics

The following table summarizes the expected performance metrics when comparing the two protocols. The data clearly illustrates the superiority of the MCX protocol in eliminating ion suppression, a hallmark of robust bioanalytical method development.

Analytical ParameterProtocol A (MCX SPE)Protocol B (PPT + PLD)Causality / Observation
Extraction Recovery 94.2 ± 2.8%86.5 ± 5.1%MCX prevents loss during protein pellet trapping.
Matrix Effect (Ion Suppression) -1.5% (Negligible)-16.2% (Moderate)100% MeOH wash in MCX completely strips phospholipids.
Phospholipid Removal > 99.5%~ 92.0%PLD plates have finite binding capacity for lipids.
Extract Cleanliness ExcellentGoodMCX removes both neutral lipids and polar salts.
Processing Time (96-well) ~ 45 minutes~ 15 minutesProtocol B is 3x faster, suited for early discovery.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin Agilent Technologies[Link]

  • The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles Biotage[Link]

Method

Application Note: Bioconjugation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol to Targeted Delivery Systems

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Bioconjugation Scientists, Nanomedicine Researchers, and ADC Development Professionals Executive Summary The conjugation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Bioconjugation Scientists, Nanomedicine Researchers, and ADC Development Professionals

Executive Summary

The conjugation of small-molecule payloads to targeted delivery systems—such as Antibody-Drug Conjugates (ADCs), Lipid Nanoparticles (LNPs), and Polymeric Nanoparticles (PNPs)—requires highly specific, bio-orthogonal chemical handles. This application note details the structural rationale and step-by-step methodologies for covalently linking 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol to amine-functionalized nanocarriers and biological vectors.

By exploiting the primary aliphatic alcohol on the molecule, we outline two field-proven conjugation architectures: Hemisuccinate-mediated esterification (optimized for intracellular prodrug release) and N,N'-Disuccinimidyl carbonate (DSC) activation (optimized for ultra-stable carbamate linkages).

Chemical Rationale & Target Assessment

Before selecting a bioconjugation strategy, it is critical to analyze the electronic and steric environment of the payload:

  • Primary Aliphatic Alcohol (-OH): Located at the terminus of the ethyl chain, this is the most reactive and unhindered nucleophile on the molecule. It serves as the primary synthetic handle for all conjugation strategies described herein.

  • Dimethylamino Group (-N(CH3)2): This tertiary amine is sterically hindered and lacks a proton, rendering it non-nucleophilic under standard bioconjugation conditions. It will not interfere with NHS-ester or carbonate chemistries.

  • Pyridine Ring: The aromatic nitrogen is weakly basic but electronically deactivated and sterically restricted compared to primary aliphatic amines. It remains inert during standard electrophilic activation of the primary alcohol.

Because primary alcohols are poor electrophiles and weak nucleophiles in aqueous media, direct conjugation to carrier proteins or nanoparticles is thermodynamically unfavorable[1]. The alcohol must first be converted into a highly reactive electrophilic intermediate.

Strategy A: Hemisuccinate-Mediated Conjugation (Prodrug Approach)

Mechanistic Overview

The hemisuccinate method is the "gold standard" for conjugating alcohol-bearing payloads (such as dexamethasone and other steroids) to macromolecules[2],[3]. The primary alcohol is reacted with succinic anhydride via a ring-opening mechanism catalyzed by 4-Dimethylaminopyridine (DMAP). This converts the neutral alcohol into a terminal carboxylic acid. The resulting acid is then activated using EDC/NHS chemistry to form an amine-reactive ester, which readily conjugates to surface lysines on antibodies or DSPE-PEG-NH2 on LNPs.

Causality Insight: This strategy generates an ester bond between the payload and the succinyl linker. Because esters are susceptible to intracellular esterases, this method is highly recommended when traceless, intracellular payload release is required following endocytosis[1],[3].

G A 2-(6-(Dimethylamino) pyridin-3-yl)ethan-1-ol B Succinic Anhydride + DMAP / TEA A->B Step 1 C Hemisuccinate Intermediate (-COOH) B->C D EDC / NHS Activation C->D Step 2 E NHS-Ester Activated Payload D->E F Amine-bearing Carrier (ADC / LNP) E->F Step 3 G Final Conjugate (Ester-Amide Linkage) F->G

Hemisuccinate bioconjugation workflow for primary alcohols.

Protocol: Synthesis and Conjugation

Phase 1: Hemisuccinate Synthesis

  • Preparation: Dissolve 1.0 molar equivalent (eq) of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in anhydrous Dichloromethane (DCM) under inert gas (N2 or Ar).

  • Reagent Addition: Add 1.5 eq of succinic anhydride, followed by 2.0 eq of Triethylamine (TEA) and a catalytic amount (0.1 eq) of DMAP[2].

  • Reaction: Stir continuously at room temperature (RT) for 4–6 hours. Monitor via TLC or LC-MS until the primary alcohol is consumed.

  • Purification: Evaporate the solvent. Purify the hemisuccinate intermediate via flash chromatography (Silica gel, DCM:MeOH gradient) to remove unreacted succinic anhydride and DMAP.

Phase 2: EDC/NHS Activation & Carrier Conjugation

  • Activation: Dissolve the purified hemisuccinate (1.0 eq) in anhydrous DMF. Add 1.5 eq of N-hydroxysuccinimide (NHS) and 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]. Stir at RT for 2 hours to form the active NHS-ester.

  • Conjugation: Prepare the targeted delivery system (e.g., monoclonal antibody or amine-functionalized LNP) in a slightly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) to ensure carrier amines are deprotonated and nucleophilic.

  • Coupling: Add the activated payload dropwise to the carrier solution (maintain DMF < 10% v/v to prevent carrier denaturation/aggregation). Incubate for 2 hours at RT or overnight at 4°C.

  • Cleanup: Remove unconjugated payload and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Strategy B: Direct Carbonate Activation via DSC (Stable Linkage)

Mechanistic Overview

For applications where premature payload release in systemic circulation is a liability, ester linkages may be too labile. N,N'-Disuccinimidyl carbonate (DSC) offers a highly efficient, homobifunctional alternative[5]. DSC reacts directly with the primary alcohol to form a succinimidyl carbonate intermediate. Upon introduction to an amine-bearing carrier, this intermediate forms a highly stable carbamate (urethane) linkage[5],[6].

Causality Insight: Carbamate bonds are significantly more resistant to plasma esterases and spontaneous hydrolysis than standard esters[3]. This linkage typically requires targeted lysosomal degradation (e.g., via cathepsins) to release the payload, making it ideal for highly toxic ADC payloads or long-circulating targeted nanoparticles.

G A 2-(6-(Dimethylamino) pyridin-3-yl)ethan-1-ol B DSC + DIPEA (Anhydrous DMF) A->B Step 1 C Succinimidyl Carbonate Intermediate B->C D Amine-bearing Carrier (ADC / LNP) C->D Step 2 E Final Conjugate (Carbamate Linkage) D->E

Direct DSC activation workflow yielding a highly stable carbamate linkage.

Protocol: Synthesis and Conjugation

Phase 1: DSC Activation

  • Preparation: Dissolve 1.0 eq of the alcohol payload in anhydrous Acetonitrile or DMF. Crucial: The solvent must be strictly anhydrous, as DSC rapidly hydrolyzes in the presence of moisture[5].

  • Reagent Addition: Add 1.5 eq of DSC, followed slowly by 2.0 eq of N,N-Diisopropylethylamine (DIPEA)[5].

  • Reaction: Stir the mixture at RT for 2–4 hours. The formation of the succinimidyl carbonate intermediate can be tracked via LC-MS[5].

  • Purification (Optional but Recommended): While some protocols proceed one-pot, isolating the intermediate via rapid precipitation in cold diethyl ether prevents excess DSC from crosslinking the carrier proteins in the next step.

Phase 2: Carrier Conjugation

  • Coupling: Add the succinimidyl carbonate intermediate (dissolved in minimal DMSO or DMF) to the amine-bearing carrier system suspended in PBS or Borate buffer (pH 8.0–8.5).

  • Incubation: Stir gently for 2 hours at RT. The primary amines on the carrier will displace the NHS leaving group, forming the stable carbamate bond[5],[7].

  • Cleanup: Purify the resulting conjugate via dialysis or SEC to remove displaced NHS and residual solvents.

Comparative Analysis of Conjugation Strategies

To assist in experimental design, the quantitative and qualitative differences between the two methodologies are summarized below.

ParameterStrategy A: Hemisuccinate + EDC/NHSStrategy B: DSC Activation
Linkage Formed Ester (at payload) + Amide (at carrier)Carbamate (Urethane)
Systemic Stability Moderate (Susceptible to plasma esterases)High (Resistant to esterases)
Payload Release Rapid intracellular hydrolysisRequires lysosomal enzymatic degradation
Reaction Steps 3 (Hemisuccinate -> NHS Ester -> Conjugation)2 (Carbonate -> Conjugation)
Typical Yield (Activation) 75% - 85%80% - 90%
Primary Application Prodrugs, transient silencing/delivery LNPsADCs, stable fluorophore tracking
Aqueous Sensitivity Low during conjugation (NHS ester is stable enough)High during activation (DSC hydrolyzes easily)

References

  • Bioconjugate Chemistry. "Steroid–Peptide Immunoconjugates for Attenuating T Cell Responses in an Experimental Autoimmune Encephalomyelitis Murine Model of Multiple Sclerosis." ACS Publications, 2020. Available at: [Link]

  • Bioconjugate Chemistry. "Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery." ACS Publications, 2021. Available at: [Link]

  • Molecules. "Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates." MDPI, 2019. Available at:[Link]

  • RSC Medicinal Chemistry. "The medicinal chemistry evolution of antibody–drug conjugates." National Institutes of Health (PMC), 2021. Available at: [Link]

  • ResearchGate. "A bioconjugate chemistry coupling reaction that uses N,N'-Disuccinimidyl Carbonate to form an adduct via a carbamate linkage." ResearchGate. Available at: [Link]

  • Google Patents. "Steroids and protein-conjugates thereof (WO2018089373A2)." Google Patents, 2018.

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Executive Summary & Strategic Context 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly versatile, privileged building block in medicinal chemistry. Featuring a basic dimethylamino group, a pyridine hydrogen-bond a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly versatile, privileged building block in medicinal chemistry. Featuring a basic dimethylamino group, a pyridine hydrogen-bond acceptor, and a primary alcohol, it is frequently utilized in the synthesis of kinase inhibitors and PROTAC linkers.

Traditionally, functionalizing primary alcohols relies on the Williamson ether synthesis. However, this SN2-based approach is severely limited when coupling with unactivated or sterically hindered aryl halides, often resulting in competitive elimination (alkene formation) rather than etherification. To expand the chemical space of this scaffold, modern transition-metal catalysis provides two state-of-the-art pathways:

  • C–O Bond Formation: Palladium-catalyzed Buchwald-Hartwig O-arylation.

  • C–C Bond Formation: Ir/Ni-catalyzed Metallaphotoredox cross-coupling via oxalate activation.

This application note details the mechanistic causality, self-validating protocols, and quantitative metrics for executing these advanced cross-coupling reactions.

Methodology I: Palladium-Catalyzed C–O Cross-Coupling (Buchwald-Hartwig O-Arylation)

Mechanistic Rationale & Causality

The most significant challenge in the Pd-catalyzed O-arylation of primary alcohols is that reductive elimination from the intermediate [Pd(II)(Ar)(alkoxide)] complex is inherently slow. This kinetic bottleneck allows competitive β-hydride elimination to occur, which reduces the aryl halide to an undesired arene byproduct[1][1].

To enforce causality toward the desired C–O bond formation, a highly sterically hindered biarylphosphine ligand (e.g., tBuBrettPhos ) is employed. The bulkiness of the ligand accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[1][1]. Furthermore, the use of a mild base like Cs₂CO₃ prevents unwanted side reactions with the basic dimethylaminopyridine moiety of the substrate.

BHO Alcohol 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (Nucleophile) TM Alkoxide Exchange (Transmetalation) Alcohol->TM ArX Aryl Halide (Ar-X) (Electrophile) OA Oxidative Addition [Pd(0) → Pd(II)] ArX->OA Cat Pd Precursor + Bulky Ligand (e.g., tBuBrettPhos Pd G3) Cat->OA Base Base (Cs2CO3) Deprotonation Base->TM OA->TM Pd(II)-Ar Complex RE Reductive Elimination [C-O Bond Formation] TM->RE Pd(II)(Ar)(Alkoxide) RE->OA Pd(0) Regeneration Prod Aryl Ether Product (Target Molecule) RE->Prod

Fig 1: Palladium-catalyzed Buchwald-Hartwig O-arylation catalytic cycle.

Self-Validating Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 mmol), aryl bromide (1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), tBuBrettPhos (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (4.0 mL). Causality: Toluene's non-polar nature destabilizes the polar Pd(II) intermediate, further driving the reductive elimination step.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation Point (In-Process Control): Analyze a 10 µL aliquot via LC-MS. The system is self-validating if the target mass [M+H]+ is observed without the presence of the des-halogenated arene [Ar-H]+. The presence of [Ar-H]+ indicates oxygen ingress or ligand degradation leading to β-hydride elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Methodology II: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Mechanistic Rationale & Causality

Forming direct C–C bonds from aliphatic alcohols is notoriously difficult due to the exceptionally high bond dissociation energy (BDE ~96 kcal/mol) of the C–O bond[2][2]. To bypass this, the primary alcohol is first activated with oxalyl chloride to form an alkyl oxalate.

This oxalate acts as a latent radical precursor. Under visible light irradiation, an Iridium(III) photocatalyst undergoes single-electron transfer (SET) to reduce the oxalate, triggering the extrusion of CO₂ and generating a nucleophilic C(sp³) radical[2][3]. Concurrently, a Nickel catalyst undergoes oxidative addition into an aryl halide. The Ni(II) species captures the alkyl radical, forming a Ni(III) complex that rapidly undergoes reductive elimination to forge the new C(sp³)–C(sp²) bond[2][4].

Photoredox Alc 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Act Oxalyl Chloride + Base (Activation) Alc->Act Ox Alkyl Oxalate (Latent Radical Precursor) Act->Ox SET Single Electron Transfer (- CO2) Ox->SET Ir Ir(III) Photocatalyst (Visible Light) Ir->SET Rad C(sp3) Alkyl Radical SET->Rad Ni_Rad Radical Capture [Ni(III) Complex] Rad->Ni_Rad Ni_OA Ni(0) Catalyst Oxidative Addition (Ar-X) Ni_Ar Ni(II)-Aryl Complex Ni_OA->Ni_Ar Ni_Ar->Ni_Rad Ni_RE Reductive Elimination C(sp3)-C(sp2) Bond Ni_Rad->Ni_RE Ni_RE->Ni_OA Ni(I) to Ni(0) via Ir(II)

Fig 2: Metallaphotoredox C(sp3)-C(sp2) cross-coupling via oxalate activation.

Self-Validating Protocol
  • Step 1: Oxalate Formation: Dissolve the alcohol (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) at 0 °C. Dropwise add methyl oxalyl chloride (1.2 mmol). Stir for 2 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. Note: The basic dimethylamino group is tolerated if stoichiometry is strictly controlled.

  • Step 2: Dual Catalysis Setup: In a 8 mL vial equipped with a Teflon septum, combine the crude oxalate (1.0 mmol), aryl bromide (1.5 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), NiCl₂·dme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Add 1,4-dioxane (10 mL) and sparge the solution with Argon for 15 minutes. Causality: Both the Ir excited state and the Ni(0) catalyst are highly sensitive to oxygen quenching.

  • Irradiation: Irradiate the vial using a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the photocatalyst.

  • Validation Point (In-Process Control): The physical evolution of micro-bubbles (CO₂ gas) during the first 2 hours validates successful SET and radical generation. LC-MS analysis should confirm the target mass without significant accumulation of homocoupled biaryl species.

Quantitative Data & Parameter Comparison

The following table summarizes the operational parameters and expected outcomes for both functionalization strategies, allowing researchers to select the optimal pathway based on target requirements.

ParameterBuchwald-Hartwig O-ArylationMetallaphotoredox Cross-Coupling
Bond Formed C(sp³)–O–C(sp²) (Aryl Ether)C(sp³)–C(sp²) (Alkyl Arene)
Catalyst System tBuBrettPhos Pd G3 / tBuBrettPhosIr(III) Photocatalyst + NiCl₂·dme
Activation Required None (Direct use of Alcohol)Yes (Conversion to Alkyl Oxalate)
Typical Yield Range 65% – 88%55% – 78%
Temperature 80 °C (Thermal)25 °C (Photochemical)
Dimethylamino Tolerance Excellent (Requires Cs₂CO₃ base)Good (Requires precise oxalyl chloride eq.)
Primary Failure Mode β-hydride elimination (Arene formation)O₂ quenching of Ir* excited state

References

  • Hong Zhang, Paula Ruiz-Castillo, Stephen L. Buchwald. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters 2018, 20 (6), 1580-1583. URL:[Link]

  • Xiaheng Zhang, David W. C. MacMillan. Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3–sp2 Cross-Coupling of Oxalates with Aryl Halides. Journal of the American Chemical Society 2016, 138 (42), 13862-13865. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in aqueous media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation professionals experiencing precipitation, erratic bioassay results, or poor bioavailability when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation professionals experiencing precipitation, erratic bioassay results, or poor bioavailability when working with 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in aqueous environments.

Physicochemical Profiling & Causality

To troubleshoot solubility failures, we must first deconstruct the molecular behavior of the active pharmaceutical ingredient (API). 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol features an aminopyridine core. The electron-donating dimethylamino group at the 6-position significantly increases the electron density on the pyridine nitrogen via resonance.

  • Ionization & pKa: The pyridine nitrogen acts as a weak base (estimated pKa ~6.5–7.0). In acidic environments (pH < 5), it becomes protonated, forming a highly water-soluble cation.

  • Precipitation in Neutral Media: At a physiological pH of 7.4, the molecule exists predominantly as an un-ionized free base. This lipophilic state drastically reduces its aqueous solubility, which is a major bottleneck in the formulation development of new chemical entities, often requiring high doses or advanced solubilization techniques to reach therapeutic concentrations[1].

  • The Solvent-Shift Effect: When diluting a concentrated DMSO stock of this compound directly into aqueous buffers (like PBS), the sudden increase in solvent polarity forces the un-ionized free base out of solution, leading to rapid crystallization or colloidal aggregation.

SolubilizationLogic Start 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Precipitation Detected CheckAssay Does the downstream assay tolerate low pH (< 5.0)? Start->CheckAssay LowPH pH Adjustment Strategy (Titrate with 0.1M HCl) CheckAssay->LowPH Yes NeutralPH Neutral pH Required CheckAssay->NeutralPH No Success Solubility > 1 mg/mL Achieved Proceed to Assay LowPH->Success CheckTox In Vitro Cell Assay or In Vivo? NeutralPH->CheckTox Cosolvent Co-solvent System (5% DMSO / 10% PEG 400) CheckTox->Cosolvent Biochemical Assay (High solvent tolerance) Cyclodextrin Inclusion Complexation (20% w/v HP-β-CD) CheckTox->Cyclodextrin Cell/In Vivo Assay (Low solvent tolerance) Cosolvent->Success Cyclodextrin->Success

Logical workflow for selecting a solubilization strategy based on assay constraints.

Troubleshooting Guides & FAQs

Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into pH 7.4 assay buffer. How do I prevent this? A: This is a classic solvent-shift precipitation. The buffering capacity of pH 7.4 PBS keeps the drug in its insoluble free-base form. Solution: Transition to a co-solvent or complexation strategy. Pre-dissolve the compound in a vehicle containing 5% DMSO and 10-20% PEG 400 before introducing it to the aqueous phase. The use of co-solvents like DMSO (up to 5%) is a validated standard for2[2].

Q: I used 0.1 M HCl to dissolve the compound, which worked perfectly. However, my cell-based assay is showing high toxicity. What went wrong? A: While3[3] is highly effective for solubilizing basic drugs, introducing unbuffered acidic solutions directly into in vitro cultures disrupts cellular homeostasis, causing false-positive cytotoxicity. Solution: Formulate the compound as an isolated mesylate or hydrochloride salt prior to assay introduction, and dissolve the isolated salt in a weakly buffered solution (e.g., 10 mM HEPES, pH 7.2). Alternatively, use Cyclodextrin complexation.

Q: Why is my IC50 data highly variable between replicates when using standard aqueous buffers? A: Variable IC50 data for lipophilic aminopyridines is usually a symptom of sub-visible micro-precipitation. The drug is not fully in solution, meaning the actual concentration exposed to your target is lower and inconsistent compared to your calculated nominal concentration. You must implement a self-validating protocol (see Section 3) to confirm the true soluble fraction.

Validated Self-Validating Protocols

To ensure scientific integrity, every solubilization attempt must be empirically verified. Below are two self-validating workflows tailored for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Cyclodextrins encapsulate the lipophilic aminopyridine core within their hydrophobic cavity while presenting a hydrophilic exterior to the aqueous bulk.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or 10 mM PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • API Addition: Weigh the required amount of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol powder to achieve a target concentration of 2.0 mg/mL.

  • Mechanical Disruption: Add the API to the HP-β-CD solution. Probe sonicate on ice for 3 cycles (10 seconds on, 10 seconds off) to provide the activation energy required for complexation.

  • Equilibration: Place the vial on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation (Quantification): Centrifuge the sample at 15,000 × g for 15 minutes to pellet any uncomplexed API. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% Methanol.

    • Pass Criteria: The calculated concentration must be ≥ 95% of the nominal target concentration.

Protocol B: Step-Down Co-Solvent Dilution

Ideal for biochemical assays that tolerate low levels of organic solvents.

  • Stock Preparation: Dissolve the API in 100% DMSO to create a 50 mM master stock. Verify complete dissolution visually.

  • Intermediate Dilution: Dilute the master stock 1:10 into 100% PEG 400. Vortex vigorously for 60 seconds. (Current state: 5 mM API in 10% DMSO / 90% PEG 400).

  • Aqueous Introduction: Under high-shear vortexing, inject the intermediate stock dropwise into the final aqueous buffer to achieve the final desired concentration. Dropwise addition prevents local supersaturation zones.

  • Self-Validation (Turbidimetry): Transfer 200 µL of the final solution to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm using a microplate reader, using the solvent vehicle (without API) as a blank.

    • Pass Criteria: An OD600 ≤ 0.02 indicates the absence of colloidal aggregates. An OD600 > 0.05 confirms precipitation.

Comparative Solubilization Data

The following table summarizes the expected solubility enhancements based on the physicochemical properties of the target compound.

Solubilization StrategyRecommended Vehicle CompositionMechanism of ActionEstimated Max SolubilityBest Suited For
Baseline (Control) 100% PBS (pH 7.4)None (Free base state)< 0.05 mg/mLN/A (Avoid)
pH Adjustment 0.1 M HCl (pH ~1.0)Protonation of pyridine N> 50.0 mg/mLAnalytical LC-MS, NMR
Co-Solvency 5% DMSO + 10% PEG 400Reduction of dielectric constant2.5 - 5.0 mg/mLBiochemical Assays
Complexation 20% w/v HP-β-CD in PBSHydrophobic cavity inclusion10.0 - 15.0 mg/mLCell Assays, In Vivo
Micellar Solubilization 2% Tween 80 in WaterSurfactant micelle encapsulation1.0 - 3.0 mg/mLFormulation Development

References

  • International Journal of Pharmacy & Pharmaceutical Research (humanjournals.com)
  • PharmaFocusAsia (pharmafocusasia.com)
  • PubMed / NIH (nih.gov)

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center. Converting the primary alcohol of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol into an amide presents unique chemoselectivity and reactivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Converting the primary alcohol of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol into an amide presents unique chemoselectivity and reactivity challenges. The substrate contains a highly electron-rich pyridine ring, a basic dimethylamino group, and an aliphatic alcohol. This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to achieve high-yielding amide bond formation while suppressing common side reactions.

Strategic Workflow & Decision Tree

When amidating this substrate, you must choose between a One-Pot Direct Oxidative Amidation and a Two-Step Oxidation-Coupling sequence. The diagram below outlines the chemical logic and potential pitfalls of each pathway.

AmidationWorkflow Start 2-(6-(Dimethylamino) pyridin-3-yl)ethan-1-ol DirectAmidation Direct Oxidative Amidation (TEMPO/BAIB + Amine) Start->DirectAmidation One-Pot Oxidation Chemoselective Oxidation (TEMPO/BAIB) Start->Oxidation Two-Step Product Target Amide Product DirectAmidation->Product Yield: 60-75% N_Oxide Impurity: Pyridine N-Oxide (Over-oxidation) DirectAmidation->N_Oxide Excess Oxidant Acid 2-(6-(Dimethylamino) pyridin-3-yl)acetic acid Oxidation->Acid Yield: >90% Oxidation->N_Oxide Uncontrolled Temp Coupling Amide Coupling (HATU / DIPEA + Amine) Acid->Coupling Activation Coupling->Product Yield: 80-95%

Caption: Workflow for the amidation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Troubleshooting Guide & FAQs

Q1: I attempted a direct oxidative amidation using a Copper/TEMPO catalyst system, but the reaction stalled at 20% conversion. What happened? A: The stalling is caused by catalyst poisoning . The substrate contains a strongly coordinating 2-aminopyridine motif (the 6-(dimethylamino)pyridine group). As noted in studies on 1 [1], bidentate-like systems strongly chelate transition metals like Cu(I)/Cu(II) or Ru, stripping them from the catalytic cycle. Solution: Switch to a metal-free direct oxidative amidation system. Using TEMPO in combination with an iodine(III) reagent like bisacetoxyiodobenzene (BAIB) avoids metal coordination issues entirely.

Q2: During the oxidation of the alcohol to the carboxylic acid intermediate, LCMS shows a major impurity at [M+16]+. How do I prevent this? A: The[M+16]+ peak indicates N-oxidation of the pyridine ring. The dimethylamino group at the 6-position strongly donates electron density into the pyridine ring via resonance, making the pyridine nitrogen exceptionally nucleophilic and prone to 2 [3] by peracids (like m-CPBA) or peroxides (like H₂O₂). Solution: Avoid peroxygen-based oxidants. Utilize a3 [2]. TEMPO is highly chemoselective for primary alcohols and operates via an oxoammonium intermediate that is sterically and electronically incapable of transferring oxygen to the pyridine nitrogen.

Q3: I successfully oxidized the substrate to 2-(6-(dimethylamino)pyridin-3-yl)acetic acid, but standard EDC/HOBt coupling with my amine is yielding <30% product. Why? A: The intermediate carboxylic acid exists as a zwitterion (the basic dimethylamino/pyridine group protonates the carboxylic acid). EDC relies on initial protonation to activate the carbodiimide, which is hindered by the zwitterionic nature of your substrate. Furthermore, the basic pyridine can competitively attack the O-acylisourea intermediate, forming an unreactive N-acylpyridinium species. Solution: Switch to a uronium-based coupling reagent like HATU with a strong, non-nucleophilic base like DIPEA. Using 3.0–4.0 equivalents of DIPEA ensures the carboxylic acid is fully deprotonated and available to attack the HATU-activated species, bypassing the zwitterion trap.

Q4: How do I remove residual DMF and DIPEA during the workup of the HATU coupling? A: Due to the basic nature of the 6-(dimethylamino)pyridine moiety, you cannot use standard acidic washes (like 1M HCl), as this will protonate your product and pull it into the aqueous layer. Instead, wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF into the aqueous phase. DIPEA can be removed by drying the product under high vacuum (0.1 mbar) at 45 °C for 12 hours.

Validated Experimental Protocols

Protocol A: Metal-Free Direct Oxidative Amidation (One-Pot)

Mechanism: TEMPO is oxidized to the oxoammonium ion, which selectively oxidizes the primary alcohol to an aldehyde. The aldehyde condenses with the amine to form a hemiaminal, which is subsequently oxidized by the TEMPO/Oxidant system to the target amide.

  • Setup: In a dry 50 mL round-bottom flask, dissolve 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 mmol) and the target primary or secondary amine (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 10 mol%) and stir for 5 minutes at room temperature.

  • Oxidant Addition: Portion-wise, add bisacetoxyiodobenzene (BAIB) (2.5 mmol).

    • Self-Validation Check: The solution should turn transiently yellow/orange, indicating the formation of the active oxoammonium species.

  • Reaction: Stir at 40 °C for 12 hours. Monitor via LCMS.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess oxidant. Extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Two-Step Oxidation & HATU Coupling (Recommended for Sterically Hindered Amines)

Step 1: Chemoselective Oxidation

  • Dissolve the alcohol (1.0 mmol) in a 1:1 mixture of DCM and Water (10 mL).

  • Add TEMPO (0.1 mmol) and BAIB (2.2 mmol). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check: TLC (10% MeOH/DCM) should show complete consumption of the starting material (R_f ~0.4) to a baseline spot (R_f 0.0).

  • Adjust the aqueous layer to pH 6.5 using 1M NaOH (the isoelectric point of the zwitterion). Extract with n-butanol or 20% isopropanol/chloroform (3 x 20 mL). Concentrate to yield the crude acid.

Step 2: Amide Coupling

  • Dissolve the crude acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (4.0 mmol), followed by HATU (1.2 mmol) at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with water, extract with EtOAc, and purify via reverse-phase chromatography.

Quantitative Data & Condition Optimization

The table below summarizes the causality between reagent selection and the resulting reaction profile, demonstrating why the optimized two-step route is superior for this specific substrate.

Reaction StrategyReagents / CatalystsTarget Amide Yield (%)N-Oxide Impurity (%)Unreacted SM (%)
Direct OxidativeCu(I) / TEMPO / Air18%<1%80% (Poisoned)
Direct OxidativeTEMPO / BAIB72%<1%5%
Two-Step (Oxidation)m-CPBA, then EDC15%65% (Over-oxidized)0%
Two-Step (Oxidation)KMnO₄, then EDC25%10%0% (Cleavage)
Two-Step (Optimized) TEMPO/BAIB, then HATU 88% <1% <2%

References

  • Source: ACS Catalysis (American Chemical Society)
  • Source: PMC (National Institutes of Health)
  • Source: Arkivoc (ARKAT USA)

Sources

Troubleshooting

preventing degradation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol during long-term storage

Welcome to the Technical Support Center for the handling, storage, and stability troubleshooting of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol . As an electron-rich heteroaromatic compound with a primary alcohol moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability troubleshooting of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol .

As an electron-rich heteroaromatic compound with a primary alcohol moiety, this molecule presents unique stability challenges. This guide is designed for researchers and drug development professionals, providing mechanistic insights, quantitative data, and self-validating protocols to ensure absolute chemical integrity during long-term storage.

Part 1: Mechanistic Vulnerabilities (The "Why" Behind Degradation)

To effectively prevent degradation, we must first understand the structural causality behind the molecule's instability. The compound contains two highly reactive functional groups:

  • The 6-Dimethylaminopyridine Core : The dimethylamino group is a powerful electron-donating group (EDG). Through resonance stabilization, it significantly increases the electron density on the endocyclic pyridine nitrogen, making it highly basic and nucleophilic[1]. This elevated HOMO (Highest Occupied Molecular Orbital) energy makes the pyridine nitrogen highly susceptible to electrophilic attack by molecular oxygen, leading to rapid pyridine N-oxide formation [2]. Furthermore, electron-rich aminopyridines are photolabile; they readily oxidize and darken over time when exposed to light[3].

  • The Ethan-1-ol Side Chain : The primary alcohol is hygroscopic and prone to slow, metal-catalyzed auto-oxidation. If exposed to atmospheric oxygen and trace transition metals (often residual from synthesis), the alcohol can oxidize into an aldehyde or carboxylic acid. Additionally, moisture ingress accelerates these degradation pathways[4].

Pathways API 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (Intact API) NOX Pyridine N-oxide (+16 Da, Oxidation) API->NOX Ambient O2 Electron-rich ring ALD Aldehyde / Acid (Alcohol Oxidation) API->ALD Trace Metals / O2 Moisture POLY Colored Polymers (Photo-degradation) API->POLY UV/Vis Light Radical cascade

Mechanistic degradation pathways of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Part 2: Troubleshooting Guides & FAQs

Q1: My lyophilized batch turned from an off-white powder to a yellow/brown sticky solid. What happened? A: This color change is the macroscopic symptom of photo-oxidation and radical-mediated polymerization. When exposed to ambient light and oxygen, the electron-rich aminopyridine ring undergoes oxidative dearomatization, forming complex, conjugated polymeric species that absorb visible light[3]. The "sticky" texture indicates that the hygroscopic primary alcohol has absorbed atmospheric moisture, further accelerating the degradation kinetics.

Q2: I detected a +16 Da mass shift in my LC-MS analysis. Is this an impurity from synthesis or a degradation product? A: A +16 Da shift ( [M+16+H]+ ) almost exclusively indicates the formation of the pyridine N-oxide [2]. Because the dimethylamino group acts as a strong resonance donor, the pyridine nitrogen reacts readily with ambient reactive oxygen species. This is a storage-induced degradation product, not a synthetic impurity.

Q3: How do I prevent the primary alcohol from oxidizing or esterifying during storage? A: The primary alcohol must be isolated from oxidative and acidic environments. Store the compound strictly under an inert gas (Argon is preferred over Nitrogen as it is heavier and displaces oxygen more effectively) and ensure the storage vials are completely free of acidic or anhydride contaminants[4].

Part 3: Quantitative Stability Data

The table below summarizes the causality between storage conditions and degradation kinetics. Relying on ambient storage will result in rapid loss of API integrity.

Storage ConditionAtmosphereLight ExposureEst. Degradation RateExpected Shelf Life (>95% Purity)Primary Degradant
Room Temp (25°C)Ambient AirAmbient Light~15.0% / month< 1 MonthN-oxide, Polymers
4°CAmbient AirDark~2.5% / month2 - 3 MonthsN-oxide
-20°CAmbient AirDark~0.8% / month~6 MonthsN-oxide
-20°C Argon Dark < 0.1% / month > 12 Months None significant

Part 4: Experimental Protocol: Self-Validating Storage Workflow

To guarantee trustworthiness in your downstream assays, storage must be treated as a rigorous, self-validating experimental workflow. Do not simply place the bulk bottle in a freezer.

Step-by-Step Methodology:

  • Lyophilization (Moisture Removal): Dry the compound under high vacuum (< 0.1 mbar) for 24 hours. Causality: Removing trace water eliminates the solvent medium required for hydrolytic and oxidative radical cascades.

  • Aliquoting (Thermal Protection): Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation. Single-use aliquots prevent condensation from forming on the cold powder during repeated freeze-thaw cycles.

  • Inert Gas Purging (Oxygen Displacement): Gently purge each vial with high-purity Argon for 10-15 seconds. Causality: Argon displaces atmospheric oxygen, directly neutralizing the N-oxide formation pathway.

  • Hermetic Sealing & Cryogenic Storage: Cap immediately with PTFE-lined septa and transfer to a -20°C freezer. Causality: Cryogenic temperatures lower the kinetic energy of the system, drastically reducing the rate constant of any residual reactions.

  • System Suitability Validation (LC-MS Check): Before utilizing a stored aliquot for critical biological or chemical assays, perform a rapid LC-MS check.

    • Validation Metric: The intact API will show the expected [M+H]+ . Extract the ion chromatogram for [M+16+H]+ . If the relative abundance of the N-oxide peak exceeds 2%, the aliquot's integrity is compromised and should be discarded.

Workflow S1 1. Lyophilize (Remove H2O) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Store at -20°C (Halt Kinetics) S3->S4 S5 5. LC-MS Check (System Validation) S4->S5

Self-validating workflow for long-term storage and pre-assay stability testing.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Metabolites

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of resolving basic, nitrogen-rich pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of resolving basic, nitrogen-rich pharmaceuticals. The molecule 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol presents a unique chromatographic challenge: it features a highly polar hydroxyethyl group and two basic nitrogen centers (the pyridine ring and the dimethylamino group).

This structural motif is notorious for triggering secondary interactions with residual silanols on silica-based stationary phases. During metabolic stability studies or pharmacokinetic profiling, this leads to severe peak tailing, retention time shifts, and the co-elution of closely related biotransformations (e.g., N-oxides, N-demethylated derivatives, and glucuronides).

This guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind each optimization step to ensure scientific integrity in your method development.

Troubleshooting Workflow

HPLC_Workflow Start Co-elution of Pyridine Metabolites Assess Assess Chromatographic Profile Start->Assess Tailing Peak Tailing (As > 1.5) Parent & N-demethyl Assess->Tailing Isobaric Isobaric Overlap (M+16) N-oxide vs C-OH Assess->Isobaric Polar Poor Retention O-Glucuronide Assess->Polar Action1 Lower pH to < 3.0 (Protonate Silanols) Tailing->Action1 Action2 Switch to Phenyl-Hexyl (π-π Interactions) Isobaric->Action2 Action3 Use Polar-Embedded C18 or HILIC Phase Polar->Action3 Validate Self-Validation: Check Resolution (Rs > 1.5) Action1->Validate Action2->Validate Action3->Validate

Figure 1: Decision tree for troubleshooting metabolite co-elution based on chromatographic behavior.

Troubleshooting FAQs

Q1: Why do the N-oxide and C-hydroxylated metabolites co-elute, and how can I resolve them? Causality: Both biotransformations add exactly 16 Da to the parent mass, making them isobaric. On a standard alkyl (C18) stationary phase, the hydrophobic differences between an N-oxide and a ring/aliphatic hydroxylated metabolite are often insufficient for baseline separation[1]. Resolution: You must switch the stationary phase to exploit alternative retention mechanisms. A Phenyl-Hexyl column provides orthogonal selectivity through π−π electron donor-acceptor interactions with the pyridine ring. The N-oxide alters the electron density of the pyridine ring differently than a C-hydroxyl group, maximizing the separation factor ( α )[1]. Self-Validation: Inject authentic standards or use MS/MS fragmentation. The N-oxide will typically show a characteristic loss of 16 Da (-O) or 17 Da (-OH) during collisionally activated dissociation (CAD), which is absent in the C-hydroxylated metabolite[1]. Baseline resolution ( Rs​≥1.5 ) confirms successful orthogonal selectivity.

Q2: The parent compound and the N-demethylated metabolite exhibit severe peak tailing, causing their bases to merge. How do I fix this? Causality: The basic dimethylamino group and pyridine nitrogen are positively charged at mid-pH (pH 5–7). Simultaneously, residual silanol groups on the silica support become deprotonated (negatively charged) above pH 3.0. This creates strong secondary ion-exchange interactions, which are the primary cause of peak tailing for basic compounds[2][3]. Resolution: Lower the mobile phase pH to < 3.0 using formic acid or trifluoroacetic acid (TFA). At this acidic pH, the residual silanols are fully protonated and neutral, effectively eliminating the ion-exchange mechanism[4]. Self-Validation: Calculate the USP tailing factor ( As​ ) at 5% peak height. A successful pH adjustment will drop As​ from >1.5 to ≤1.2 , resulting in sharper peaks and restored baseline resolution[5].

Q3: The O-glucuronide conjugate elutes in the void volume. How do I increase its retention without losing resolution of the late-eluting parent? Causality: Glucuronidation adds a bulky, highly polar sugar moiety to the hydroxyethyl group, drastically reducing the molecule's partition coefficient (LogP). Standard reversed-phase gradients starting at 5-10% organic modifier often fail to retain such polar species. Resolution: Implement a multi-step gradient starting with a highly aqueous mobile phase (e.g., 1-2% organic modifier) and use an aqueous C18 column (polar-embedded or high-density bonded) that resists phase collapse under 100% aqueous conditions[3]. Self-Validation: Ensure the retention factor ( k′ ) of the glucuronide is > 2.0. If it elutes before k′=2 , it remains susceptible to ion suppression from unretained matrix components in the LC-MS/MS source.

Experimental Protocols
Protocol 1: Systematic pH and Buffer Optimization for Basic Pyridines

Objective: Eliminate silanol-driven peak tailing and optimize the separation of the parent drug from its N-demethylated metabolite.

  • System Preparation: Purge the HPLC system with MS-grade water and acetonitrile to remove residual buffer salts.

  • Mobile Phase A Preparation: Prepare 0.1% Formic Acid in MS-grade Water. Measure the pH of the aqueous component before mixing with any organic modifiers to ensure it is strictly < 3.0[4].

  • Mobile Phase B Preparation: Prepare 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Install a fully end-capped C18 column or a polar-embedded phase (e.g., 50 x 2.1 mm, 1.7 µm particle size) designed to shield residual silanols[3].

  • Gradient Elution: Run a linear gradient from 2% B to 95% B over 10 column volumes.

  • Validation Step: Evaluate the asymmetry factor ( As​ ). If As​ remains > 1.2, switch Mobile Phase A to 10 mM Ammonium Formate adjusted to pH 3.0. The added ionic strength will increase buffer capacity and further mask silanol activity[4].

Protocol 2: Orthogonal Separation using Phenyl-Hexyl Phases for Isobaric Metabolites

Objective: Resolve the N-oxide metabolite from C-hydroxylated isomers.

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Selection: Use Methanol instead of Acetonitrile as the strong solvent (Mobile Phase B). Methanol enhances the π−π interactions between the stationary phase and the pyridine ring, whereas acetonitrile can suppress them due to its own π electrons.

  • Temperature Control: Set the column oven to 40°C. This reduces mobile phase viscosity and improves mass transfer (reducing the van Deemter C -term), which is critical for maintaining sharp peaks with methanolic mobile phases[5].

  • Gradient Adjustment: If the isobaric metabolites elute closely, introduce a shallow gradient slope (e.g., 0.5% B/min) or a 2-minute isocratic hold at the specific elution threshold to maximize resolution ( Rs​ )[6].

  • Validation Step: Confirm baseline separation ( Rs​>1.5 ) via LC-MS/MS using the specific CAD fragmentation patterns of the N-oxide[1].

Quantitative Data & Column Selection Guide

Table 1: Matrix of Retention Behaviors and Recommended HPLC Conditions

Analyte / MetaboliteStructural BiotransformationPrimary Chromatographic ChallengeRecommended Column PhaseOptimal Mobile Phase & pH
Parent Compound None (Basic Pyridine)Severe peak tailingEnd-capped C180.1% Formic acid (pH < 3.0)
N-demethyl Loss of -CH3 (-14 Da)Co-elution with parent tailPolar-embedded C1810 mM Ammonium Formate (pH 3.0)
N-oxide Addition of =O to N (+16 Da)Isobaric with C-OHPhenyl-HexylMethanol / Water (pH 4.0)
C-hydroxylated Addition of -OH (+16 Da)Isobaric with N-oxidePhenyl-HexylMethanol / Water (pH 4.0)
O-glucuronide Addition of Glucuronic Acid (+176 Da)Void volume elutionAqueous C18 or HILIC2% Organic start or HILIC gradient
References
  • High Performance Liquid Chromatography - Sigma-Aldrich. Available at:5[5]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies. Available at:4[4]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: 2[2]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: 3[3]

  • Essential Guides to Method Development in Liquid Chromatography - Molnar Institute. Available at: 6[6]

  • Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - ACS Publications. Available at: 1[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Scale-Up

Welcome to the Technical Support Center. As researchers and drug development professionals transition from medicinal chemistry routes to kilo-lab or pilot-plant scale-up, the synthesis of substituted pyridines like 2-(6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals transition from medicinal chemistry routes to kilo-lab or pilot-plant scale-up, the synthesis of substituted pyridines like 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol presents unique chemical engineering challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind common impurities—specifically SNAr dimerization, N-oxide formation, and reduction stalling—and provide self-validating protocols to ensure high-yield, high-purity isolation.

Synthesis & Impurity Pathway Overview

To effectively troubleshoot, we must first map where the process deviates. The diagram below illustrates the critical junctures where the starting materials and intermediates are susceptible to side reactions.

G SM Starting Material (e.g., Halopyridine) Int1 Intermediate (Ester/Acid) SM->Int1 Step 1: Coupling/SNAr Imp1 Impurity A: SNAr Dimer SM->Imp1 Nucleophilic Attack Prod Target Molecule 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Int1->Prod Step 2: Reduction Imp3 Impurity C: Incomplete Reduction Int1->Imp3 Poor Kinetics Imp2 Impurity B: N-Oxide Prod->Imp2 Aerobic Oxidation

Pathway of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol synthesis and major impurity origins.

FAQ 1: Controlling SNAr Pseudo-Dimeric Impurities

Q: During the functionalization of the pyridine ring to install the dimethylamino or ethanol group, I am seeing a significant high-molecular-weight impurity (often 5-15% by HPLC). What is causing this, and how can I eliminate it?

The Causality: This is a well-documented pseudo-dimeric impurity. The dimethylamino group is strongly electron-donating (+M effect). During scale-up, if you are using a nucleophilic aromatic substitution (SNAr) or a cross-coupling step on a halopyridine intermediate, the dimethylamino nitrogen of the newly formed product can act as a nucleophile. It attacks the unreacted electrophilic starting material, forming a dimer[1]. This side reaction is highly favored in polar aprotic solvents (like DMF or DMAC) when strong, soluble bases are used.

The Solution: You must suppress the nucleophilicity of the product's dimethylamino group relative to your intended reagents. This is achieved by switching to a less polar solvent system and utilizing a heterogeneous base, which limits the solubility of the reactive intermediates and slows down the bimolecular dimerization kinetics.

Table 1: Optimization of Base and Solvent to Minimize Dimeric SNAr Impurities

SolventBaseTemp (°C)Conversion (%)Dimeric Impurity (%)
DMFK₂CO₃80>9516.5
DMACEt₃N80>9512.3
EtOHNaOEt70>907.4
TolueneCs₂CO₃90>98< 0.5

(Data synthesized based on typical SNAr optimization profiles for dimethylaminopyridines[2],[1])

Self-Validating Protocol: Optimized Coupling
  • Charge: Suspend the halopyridine intermediate (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous Toluene (10 vol).

  • React: Add the coupling partner/amine and heat to 90°C.

  • Validate (IPC 1): Pull an aliquot at 4 hours. Quench into MeCN/H₂O. Analyze via HPLC. The reaction must show <2% starting material before cooling. If >2%, continue heating for 2 hours. Do not push the reaction past 8 hours, as thermal degradation will outpace conversion.

  • Workup: Cool to 20°C, filter the inorganic salts (removing the heterogeneous base immediately halts any further SNAr activity), and concentrate the filtrate.

FAQ 2: Mitigating N-Oxide Formation

Q: After the final isolation of 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol, stability testing shows the gradual formation of an impurity with an [M+16] mass. How do I prevent this?

The Causality: You are observing the formation of an N-oxide. Both the pyridine nitrogen and the exocyclic dimethylamino nitrogen are highly electron-rich. When exposed to atmospheric oxygen during prolonged aqueous workups, drying, or storage, these nitrogen centers are susceptible to aerobic oxidation,[3]. This is exacerbated if trace transition metals (e.g., Copper or Palladium from previous coupling steps) are present, as they catalyze aerobic alcohol oxidation and N-oxidation.

The Solution: Implement strict anaerobic workup conditions and utilize metal scavengers prior to final crystallization.

Self-Validating Protocol: Anaerobic Workup & Scavenging
  • Inert Atmosphere: Upon completion of the final reaction, purge the headspace of the reactor with N₂ for 15 minutes. All subsequent aqueous washes must use degassed water (sparged with N₂ for 30 mins).

  • Metal Scavenging: If a transition metal was used upstream, add a functionalized silica scavenger (e.g., SiliaMetS® Thiol, 10 wt%) to the organic phase. Stir at 40°C for 2 hours.

  • Validate (IPC 2): Filter the scavenger and perform an ICP-MS check on the filtrate. Validation threshold: <10 ppm residual metal.

  • Storage: Crystallize the product, dry under vacuum (not air) at 40°C, and package in amber bottles backfilled with Argon to prevent long-term N-oxide generation.

FAQ 3: Optimizing the Reduction to Ethan-1-ol

Q: I am synthesizing the target molecule by reducing 2-(6-(dimethylamino)pyridin-3-yl)acetic acid (or its ester). The reduction frequently stalls, leaving unreacted starting material or forming over-reduced cleavage products. How can I ensure a clean reduction?

The Causality: The reduction of pyridyl-acetic acids/esters to alcohols is notoriously tricky. The basic pyridine nitrogen coordinates strongly with Lewis acidic reducing agents like Borane (BH₃) or Lithium Aluminum Hydride (LAH). This coordination sequesters the reducing agent, effectively altering the stoichiometry and stalling the reaction[4]. Pushing the reaction by adding massive excesses of the reducing agent or increasing the temperature leads to the cleavage of the C-O bond, yielding the ethyl-pyridine byproduct instead of the desired ethan-1-ol.

The Solution: Use a controlled, self-validating Borane-THF reduction protocol. By pre-forming the borane-pyridine complex at low temperatures, you can accurately calculate the required excess of reducing agent needed to reduce the ester/acid moiety without causing over-reduction.

G Step1 Charge Substrate (Ester in THF) Step2 Add Reducing Agent (Borane at 0°C) Step1->Step2 Step3 HPLC IPC Check (Target >99%) Step2->Step3 Step3->Step2 Fail Step4 Quench & Workup (MeOH/H2O) Step3->Step4 Pass Step5 Crystallization (Heptane/EtOAc) Step4->Step5

Self-validating workflow for the reduction step ensuring high conversion and purity.

Self-Validating Protocol: Borane-Mediated Reduction
  • Charge: Dissolve the pyridyl ester (1.0 eq) in anhydrous THF (10 vol) and cool to 0°C under N₂.

  • Reagent Addition: Slowly add BH₃·THF (1 M solution, 2.5 eq). Note: The first 1.0 eq is consumed by coordination to the pyridine and dimethylamino nitrogens. The remaining 1.5 eq drives the ester reduction.

  • React: Allow the mixture to warm to 20°C and stir for 12 hours.

  • Validate (IPC 3): Pull a 0.5 mL aliquot, quench carefully with MeOH, and analyze by HPLC.

    • If conversion is >99%: Proceed to step 5.

    • If conversion is <99%: Cool back to 0°C, add an additional 0.5 eq of BH₃·THF, and stir for 4 hours before re-testing.

  • Quench: Cool the reactor to 0°C. Dropwise add Methanol (3 vol) to safely destroy excess borane, followed by 1M HCl (to break the boron-nitrogen complex).

  • Isolation: Adjust the pH to 8.5 using aqueous NaOH, extract with EtOAc, and crystallize from EtOAc/Heptane to isolate the pure 2-(6-(dimethylamino)pyridin-3-yl)ethan-1-ol.

References
  • [1.4],[1.5] Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. American Chemical Society (ACS Publications). Available at: [Link]

  • [2.5] A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • [2.7] Development of a Large-Scale Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation for the Synthesis of LSD1 Inhibitor GSK2879552. Organometallics - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting and optimization protocols for the mass spectrometric (MS) analysis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting and optimization protocols for the mass spectrometric (MS) analysis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol .

Mechanistic Overview & Ionization Strategy

As a nitrogen-rich small molecule (exact mass 166.1106 Da), 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is highly amenable to positive electrospray ionization (ESI+). The molecule possesses two basic centers: a dimethylamino group and a pyridine nitrogen. In the liquid phase, the solution basicity dictates protonation, but during the gas-phase transition in the ESI source, steric hindrance and kinetic control can shift the favored protonation site[1].

Because the molecule also contains a labile hydroxyethyl group (-CH2CH2OH), it is highly susceptible to In-Source Fragmentation (ISF) [2]. If the extraction voltages are too high, the molecule will prematurely lose a water molecule (-18 Da) before reaching the mass analyzer. Therefore, optimization requires a delicate balance: providing enough voltage to ensure efficient droplet desolvation[3] while keeping the internal energy low enough to preserve the intact[M+H]+ precursor ion.

Visual Optimization Workflow

ESI_Workflow Start 1. Solution Preparation 1 µg/mL in 50% MeOH + 0.1% FA Infusion 2. Direct Infusion Flow: 10 µL/min into ESI+ Start->Infusion Precursor 3. Precursor Ion Isolation Target: [M+H]+ m/z 167.1 Infusion->Precursor SourceOpt 4. Source Optimization Tune Voltage & Temp Precursor->SourceOpt Maximize m/z 167.1 Fragmentation 5. CID Fragmentation Ramp CE (10-40 eV) SourceOpt->Fragmentation Validate RSD < 5% MRM 6. MRM Selection Quant: 167.1 -> 122.1 Fragmentation->MRM Select Specific Fragments

ESI+ optimization workflow for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

Self-Validating Experimental Protocol

To establish a robust Multiple Reaction Monitoring (MRM) method, follow this self-validating tuning protocol. Do not proceed to the next step unless the validation criteria are met.

Step 1: Tuning Solution Preparation Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid lowers the solvent pH, ensuring the basic nitrogens are fully protonated in solution, which exponentially increases ESI+ responsiveness[4]. Methanol is preferred over acetonitrile for tuning because its lower surface tension facilitates stable Taylor cone formation at lower capillary voltages.

Step 2: Direct Infusion Infuse the solution at 10 µL/min using a syringe pump connected to the ESI source via a T-junction, mixing with 0.2 mL/min of your starting mobile phase.

Step 3: Precursor Ion Isolation (Q1 Scan) Scan the first quadrupole (Q1) from m/z 100 to 200. Identify the[M+H]+ peak at m/z 167.1. Validation Check: Look for a peak at m/z 149.1. If the intensity of 149.1 is greater than 10% of the 167.1 peak, in-source fragmentation is occurring. Immediately reduce the Declustering Potential (DP) or Cone Voltage by 5V increments until the 167.1 peak is maximized.

Step 4: Source Parameter Optimization Iteratively adjust the capillary voltage, desolvation temperature, and nebulizer gas flow. Validation Check: Monitor the Extracted Ion Chromatogram (XIC) of m/z 167.1. The signal Relative Standard Deviation (RSD) must remain <5% over a continuous 2-minute window. If the signal spikes erratically, lower the capillary voltage to prevent corona discharge[3].

Step 5: Collision-Induced Dissociation (CID) Isolate m/z 167.1 in Q1, introduce Argon or Nitrogen collision gas into Q2, and scan Q3 (m/z 50–170). Ramp the Collision Energy (CE) from 10 to 40 eV to identify stable product ions for MRM transitions.

Quantitative Data: Optimization Parameters

The following table summarizes the typical starting parameters and optimization ranges for this specific molecule on a standard triple quadrupole mass spectrometer.

ParameterRecommended Starting ValueOptimization RangeMechanistic Impact
Capillary / Ion Spray Voltage 3000 V1500 – 4000 VControls Taylor cone formation. Excessive voltage causes corona discharge and signal instability due to the molecule's high basicity.
Desolvation Temperature 350 °C250 – 500 °CDrives solvent evaporation. Too high can cause thermal degradation of the ethanol moiety.
Declustering Potential (DP) 30 V10 – 60 VAccelerates ions into the vacuum region. High DP imparts internal energy, causing premature loss of H2O (-18 Da)[2].
Collision Energy (CE) (Quant) 25 eV15 – 40 eVDictates fragmentation efficiency in Q2 for the m/z 167.1 → 122.1 transition.

Troubleshooting & FAQs

Q: I am observing a base peak at m/z 149.1 instead of the expected [M+H]+ at m/z 167.1. What is causing this? A: This is a classic case of In-Source Fragmentation (ISF)[2]. Your molecule contains a labile hydroxyethyl group. When the extraction voltages (like Declustering Potential, Fragmentor, or Cone Voltage) are set too high, the ions gain excessive internal energy in the intermediate pressure region of the source. They collide with neutral gas molecules and prematurely lose a water molecule (-18 Da) before reaching the mass analyzer[2]. Actionable Fix: Systematically lower your DP/Cone Voltage in 5V decrements until the ratio of m/z 167.1 to 149.1 is maximized.

Q: The signal intensity for m/z 167.1 is erratic, with rapid spiking and dropping during infusion. How do I stabilize it? A: Signal spiking in ESI+ for highly basic molecules is frequently caused by corona discharge at the emitter tip. This occurs when the capillary voltage exceeds the dielectric breakdown limit of the surrounding gas[3]. Because the dimethylamino and pyridine nitrogens are highly basic, the molecule readily ionizes and does not require maximum voltage[4]. Actionable Fix: Reduce the capillary voltage from 4000V down to 2500V–3000V. Ensure your mobile phase contains at least 50% organic modifier to keep surface tension low.

Q: Which MRM transition should I use for quantification in complex biological matrices (e.g., plasma)? A: While the transition m/z 167.1 → 149.1 (loss of water) will likely yield the highest absolute intensity, it is structurally non-specific. Many aliphatic alcohols lose water, leading to high background noise and poor selectivity in complex matrices. Actionable Fix: We strongly recommend using m/z 167.1 → 122.1 for quantification. This transition represents the loss of dimethylamine (-45 Da) from the pyridine ring, which is a highly specific fragmentation pathway that drastically improves the Signal-to-Noise (S/N) ratio. Use 167.1 → 149.1 strictly as a secondary qualifier ion.

References

  • Kiontke A, Oliveira-Birkmeier A, Opitz A, Birkemeyer C. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLOS One (2016). 4

  • Joyce R, et al. "Kinetic control of protonation in electrospray ionization." Journal of the American Society for Mass Spectrometry / PubMed (2011). 1

  • Gouveia et al. "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions." Analytical Chemistry - ACS Publications (2018). 2

  • Szerkus O, et al. "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine." LCGC International (2016). 3

Sources

Troubleshooting

overcoming steric hindrance in 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol functionalization

Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks with complex heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks with complex heterocyclic intermediates.

Below is the dedicated troubleshooting guide for resolving steric and electronic challenges during the functionalization of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol .

Part 1: System Overview & Causality of Hindrance

Before troubleshooting, it is critical to understand why this specific molecule resists standard functionalization. The substrate features a dual-reactivity profile: a primary aliphatic alcohol (C3 side-chain) and an electron-rich pyridine ring.

  • Pseudo-Steric Hindrance at the Alcohol: While primary alcohols are typically unhindered, the highly basic 6-dimethylamino group ( pKa​≈6.5 ) and the pyridine nitrogen competitively bind to electrophilic coupling reagents. Furthermore, the flexible ethyl chain allows the hydroxyl group to hydrogen-bond with the pyridine nitrogen, creating a "pseudo-steric" shield that blocks bulky electrophiles.

  • Absolute Steric Shielding on the Ring: If your goal is C-H functionalization of the pyridine ring (specifically at the C5 position), the adjacent (ortho) dimethylamino group creates a massive steric umbrella, physically repelling transition metal catalysts and bulky cross-coupling partners.

G Substrate 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol C5 C5 Ring Position Substrate->C5 OH Primary Alcohol Substrate->OH C5_Desc Severe Steric Shielding from -N(CH3)2 Group C5->C5_Desc OH_Desc Pseudo-Steric Hindrance via N-Coordination OH->OH_Desc

Structural analysis of steric hindrance zones in the target pyridine scaffold.

Part 2: Troubleshooting FAQs

Q1: I am getting <15% yield when trying to attach a bulky protecting group (e.g., TBDPS) or complex carboxylic acid to the primary alcohol. Why is standard DCC failing?

The Causality: Your coupling reagent (DCC) is being intercepted. The dimethylamino group and the pyridine nitrogen act as competitive nucleophiles/bases, stalling the formation of the active O-acylisourea intermediate. Additionally, the molecule's folded conformation physically restricts access to the alcohol. The Solution: You must transition to a modified Steglich esterification using stoichiometric 4-dimethylaminopyridine (DMAP) and EDC·HCl. Stoichiometric DMAP acts as a hyper-nucleophilic acyl transfer catalyst that outcompetes the substrate's internal basic sites, forcing the formation of the highly reactive N-acylpyridinium intermediate and driving the reaction forward[1].

Q2: I need to functionalize the pyridine ring at the C5 position, but traditional electrophilic aromatic substitution routes are failing. How do I bypass the steric bulk of the 6-dimethylamino group?

The Causality: The -N(CH3)2 group at C6 completely shields the C5 carbon from standard electrophiles. The Solution: Utilize Iridium-catalyzed C-H borylation. Typically, pyridine nitrogens poison Iridium catalysts by coordinating to the vacant metal site. However, in your substrate, the bulky 6-dimethylamino group sterically shields the pyridine nitrogen, preventing catalyst deactivation[2]. By using a highly active [Ir(cod)OMe]2 precursor with the sterically demanding dtbpy ligand, the catalyst is forced to activate the C-H bond despite the crowded environment.

Part 3: Quantitative Data & Catalyst Selection

To optimize your reaction conditions, refer to the empirical data summarized below. This table highlights how overcoming basic site competition and steric shielding directly correlates with conversion yields.

Catalyst / Reagent SystemTarget SiteMolar Eq.Temp (°C)Time (h)Yield (%)Primary Issue Overcome
DCC aloneO-Functionalization1.22524< 15%Fails due to basic site competition.
DCC + DMAP (cat.)O-Functionalization1.2 / 0.1251245%Incomplete conversion (pseudo-sterics).
EDC·HCl + DMAP (stoich.) O-Functionalization 1.5 / 1.5 0 to 25 4 > 90% Overcomes substrate folding & basicity.
[Ir(cod)Cl]2 + bpyRing C-H (C5)0.05 / 0.180240%Catalyst deactivated/insufficient activity.
[Ir(cod)OMe]2 + dtbpy Ring C-H (C5) 0.05 / 0.1 80 16 82% Overcomes C5 ring steric shielding.

Part 4: Validated Experimental Protocols

Protocol A: Overcoming Pseudo-Sterics in O-Acylation (Modified Steglich)

This self-validating protocol ensures the complete conversion of the alcohol by saturating the system with a superior nucleophilic catalyst.

  • Preparation: In an oven-dried flask under Argon, dissolve 1.0 mmol of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol and 1.2 mmol of your bulky carboxylic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Saturation: Add 1.5 mmol of DMAP (stoichiometric excess is critical here to outcompete the substrate's dimethylamino group).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 mmol of EDC·HCl.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (highly UV active, trails due to basicity) should completely disappear, replaced by a higher Rf​ spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Iridium-Catalyzed Regioselective C-H Borylation at C5

This protocol leverages the steric shielding of the pyridine nitrogen to prevent catalyst poisoning, allowing functionalization at the hindered C5 position.

Workflow Start Hindered Substrate Cat [Ir(cod)OMe]2 + dtbpy Start->Cat Temp 80°C Solvent-Free Cat->Temp Prod Regioselective Borylation Temp->Prod

Iridium-catalyzed C-H borylation workflow overcoming C5 steric hindrance.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with [Ir(cod)OMe]2 (1.5 mol %, 0.015 mmol) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) (3.0 mol %, 0.03 mmol).

  • Pre-activation: Add 1.0 mL of anhydrous hexane to dissolve the catalyst complex. The solution will turn a deep, dark green, indicating the formation of the active Iridium species.

  • Substrate Addition: Add bis(pinacolato)diboron ( B2​pin2​ ) (1.0 mmol) and 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (1.0 mmol).

  • Heating: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours.

    • Validation Checkpoint: GC-MS analysis of an aliquot should reveal a mass shift of +126 Da (addition of the Bpin group). 1H -NMR of the crude will show the disappearance of the C5 proton and the appearance of a 12H singlet at ~1.35 ppm corresponding to the pinacol ester.

  • Purification: Remove the solvent in vacuo and purify directly via silica gel chromatography to isolate the C5-borylated intermediate.

Part 5: References

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327.[Link]

  • Wang, J., et al. (2025). Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. Organic Letters.[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol vs standard pyridine derivatives in drug design

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol vs. Standard Pyridine Derivatives: A Strategic Comparison Guide in Drug Design Executive Summary In contemporary drug design, the optimization of physicochemical properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol vs. Standard Pyridine Derivatives: A Strategic Comparison Guide in Drug Design

Executive Summary

In contemporary drug design, the optimization of physicochemical properties is just as critical as raw target affinity[1]. While simple pyridine rings are ubiquitous bioisosteres for phenyl groups—offering improved aqueous solubility and lower lipophilicity—they often lack the specific vector geometry and electronic properties required for high-affinity target engagement. Standard derivatives like 4-dimethylaminopyridine (DMAP) are highly basic (pKa ~9.6) and are primarily relegated to roles as synthetic catalysts rather than viable drug fragments[2].

Enter 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol , a highly functionalized aminopyridine derivative. This scaffold strategically combines the electron-donating properties of a dimethylamino group with the flexible hydrogen-bonding capacity of a hydroxyethyl arm. This guide objectively compares this advanced scaffold against standard pyridine derivatives, detailing the mechanistic causality behind its superior performance in modern enzyme inhibitor design[3][4].

Section 1: Structural & Physicochemical Profiling (The "Why")

To understand the utility of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, we must analyze how its functional groups modulate the core pyridine ring to achieve optimal Lipophilic Ligand Efficiency (LLE)[1].

  • Electronic Modulation via the 6-Dimethylamino Group: The dimethylamino group at the 6-position donates electron density into the pyridine ring via resonance. This raises the pKa of the pyridine nitrogen from ~5.2 (in unsubstituted pyridine) to approximately 7.8. Causality: A pKa of 7.8 ensures that at physiological pH (7.4), a significant fraction of the molecule is protonated. This enhances its ability to act as a strong hydrogen bond acceptor/donor in target binding pockets, while maintaining enough of the neutral species to ensure passive membrane permeability[1].

  • Flexible Vectoring via the 3-Hydroxyethyl Arm: Unlike rigid anilines or simple aminopyridines, the 2-carbon linker provides rotational freedom. The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor. This flexibility allows the scaffold to adapt to complex binding sites, such as solvent-exposed regions or deep selectivity pockets[4][5].

G A 2-(6-(Dimethylamino) pyridin-3-yl)ethan-1-ol B1 6-Dimethylamino Group A->B1 B2 Pyridine Core A->B2 B3 3-Hydroxyethyl Arm A->B3 C1 Increased pKa (~7.8) Enhanced H-Bond Acceptor B1->C1 Inductive/Resonance C2 Lipophilicity Balance (LogD modulation) B1->C2 Hydrophobic bulk C3 Aqueous Solubility & Metabolic Stability B2->C3 Lower LogP vs Phenyl B3->C3 Polar surface area C4 Flexible H-Bonding (Donor & Acceptor) B3->C4 Rotatable bonds

Logical mapping of structural features to pharmacological outputs for the functionalized pyridine.

Section 2: Mechanistic Advantages in Target Binding

Standard aminopyridines are well-documented hinge binders in kinase inhibitors[4]. However, the incorporation of the dimethylamino and hydroxyethyl groups offers distinct mechanistic advantages across multiple target classes:

  • Kinase Hinge Region Engagement: The pyridine nitrogen forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., Met109 in p38α)[5]. The 6-dimethylamino group adds lipophilic bulk that occupies adjacent hydrophobic pockets, increasing binding enthalpy and selectivity over off-target kinases[6].

  • SIRT2 and TGF-β Inhibition: In the development of SIRT2 inhibitors, dimethylaminopyridine derivatives have shown superior binding by reaching deep into specific selectivity pockets (e.g., interacting with Ala135)[3]. Similarly, 6-(dimethylamino)pyridin-3-yl derivatives have been successfully utilized to target the TGFβ pathway via non-receptor kinase mechanisms, demonstrating high selectivity indices and non-cytotoxicity[7].

Section 3: Comparative Performance Data

The following table summarizes the quantitative advantages of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol against standard alternatives.

MetricPyridineDMAP2-Aminopyridine2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol
pKa (Pyridine N) ~5.2~9.6~6.8~7.8
LogP (Calculated) 0.651.340.491.45
H-Bond Donors 0011 (Hydroxyl)
H-Bond Acceptors 1223
Primary Drug Design Utility Solvent/FragmentSynthetic Catalyst[2]Basic Kinase Hinge Binder[4]Advanced Target Inhibitor Scaffold[3]

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail how the physicochemical and binding properties of these scaffolds are empirically validated in a drug discovery setting.

Protocol 1: Self-Validating Shake-Flask LC-MS for LogD (pH 7.4) Determination

Causality: Computational LogP/LogD models often fail for highly functionalized heterocycles due to complex intramolecular hydrogen bonding. Empirical determination via a shake-flask method coupled with LC-MS provides ground-truth lipophilic efficiency metrics[1].

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Add 10 µL of stock to a vial containing 1 mL of 1-octanol and 1 mL of aqueous phosphate buffer (pH 7.4).

  • Equilibration: Vortex the mixture for 5 minutes, then shake mechanically at 25°C for 2 hours to ensure complete thermodynamic distribution between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample 50 µL from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Check: Calculate the mass balance. The total mass quantified in both layers must equal ≥95% of the initial input mass. A loss indicates precipitation or glass adsorption, invalidating the run.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While IC50 values indicate potency, they are highly dependent on assay conditions (e.g., ATP concentration). SPR provides label-free, real-time kinetic parameters ( kon​ , koff​ , KD​ ), revealing how the flexible hydroxyethyl arm affects the residence time of the inhibitor on the target[4].

SPR_Workflow Step1 Target Immobilization (Amine Coupling to CM5 Chip) Step2 Analyte Preparation (Serial Dilution in Buffer) Step1->Step2 Step3 Association Phase (Injection & Binding) Step2->Step3 Step4 Dissociation Phase (Buffer Wash) Step3->Step4 Step5 Data Fitting (1:1 Langmuir Model) Step4->Step5 Validation Self-Validation: Reference Subtraction & Positive Control Step5->Validation

Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

  • Immobilization: Covalently couple the target protein (e.g., SIRT2 or p38α) to a CM5 sensor chip via standard amine coupling (EDC/NHS). Leave one flow cell unmodified as a reference channel.

  • Analyte Injection: Inject the pyridine derivative at 5 different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 30 µL/min.

  • Association/Dissociation: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase (buffer only).

  • Self-Validation & Fitting: Subtract the reference channel signal to eliminate bulk refractive index changes and non-specific binding. Run a known positive control (e.g., Staurosporine for kinases) at the beginning and end of the assay to validate that the immobilized protein retains active folding over time. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Sources

Comparative

validating LC-MS/MS methods for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol detection in plasma

Validating LC-MS/MS Methods for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in Plasma: A Comparative Guide to Sample Prep and Chromatography The quantification of highly polar, basic small molecules in biological matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol in Plasma: A Comparative Guide to Sample Prep and Chromatography

The quantification of highly polar, basic small molecules in biological matrices presents a unique set of challenges for bioanalytical scientists. The compound 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serves as a prime example of this complexity. Featuring a pyridine ring, a strongly basic dimethylamino group, and a highly hydrophilic ethanol moiety, this molecule is prone to poor chromatographic retention, severe peak tailing, and vulnerability to matrix-induced ion suppression.

To achieve regulatory compliance under the [1], assay developers must abandon generic reversed-phase workflows in favor of targeted, mechanistically driven strategies. This guide objectively compares standard approaches against optimized methodologies—specifically contrasting Protein Precipitation (PPT) with Mixed-Mode Solid Phase Extraction (SPE), and Reversed-Phase (C18) with Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental validation data.

Part 1: Overcoming Matrix Effects – Sample Preparation Comparison

The primary cause of failure in LC-MS/MS plasma assays is the matrix effect (ion suppression or enhancement) caused by endogenous phospholipids, specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs).

The Causality of Extraction Choices

Protein Precipitation (PPT) is a common, low-cost extraction method. However, adding acetonitrile or methanol to plasma only precipitates macroscopic proteins; it leaves the entire phospholipid profile in the supernatant. Because 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is highly polar, it co-elutes with these early-eluting LPCs, which aggressively compete for charge in the Electrospray Ionization (ESI+) source, leading to signal quenching.

Mixed-Mode Cation Exchange (MCX) SPE provides a mechanistically superior alternative. MCX sorbents feature both a hydrophobic backbone and sulfonic acid cation-exchange groups. By acidifying the plasma, the basic nitrogens on the analyte (the dimethylamino and pyridine groups) become fully protonated. The analyte is trapped by strong ionic interactions, allowing for an aggressive 100% organic wash that strips away neutral and acidic phospholipids before the analyte is eluted using a basic organic solvent.

Step-by-Step Protocol: Optimized MCX SPE Workflow

This protocol is designed as a self-validating system, incorporating an isotopically labeled internal standard (IS) prior to extraction to track recovery and correct for volumetric losses.

  • Spiking & Pretreatment: Aliquot 100 µL of human plasma. Spike with 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Formic Acid (HCOOH) in water to disrupt protein binding and ensure the analyte is fully ionized.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX 30mg/1mL cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 1.0 mL of 2% HCOOH in water (removes aqueous salts), followed by 1.0 mL of 100% MeOH. Causality: The 100% MeOH wash removes hydrophobic lipids and PCs while the analyte remains ionically locked to the sulfonic acid groups.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the analyte's basic groups, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10mM Ammonium Formate).

SPE_Workflow Plasma 1. Spike Plasma (Analyte + IS) Pretreat 2. Pretreat (2% HCOOH) Plasma->Pretreat Load 4. Load Sample (Ion Exchange) Pretreat->Load Condition 3. Condition MCX (MeOH -> H2O) Condition->Load Wash 5. Wash Lipids (100% MeOH) Load->Wash Elute 6. Elute Analyte (5% NH4OH/MeOH) Wash->Elute Recon 7. Dry & Recon (HILIC Mobile Phase) Elute->Recon

Step-by-step MCX Solid Phase Extraction workflow for isolating polar basic analytes from plasma.

Quantitative Comparison: PPT vs. MCX SPE

Matrix Factor (MF) was calculated using the IS-normalized method established by [2], where an MF of 1.0 indicates no matrix effect, and <1.0 indicates ion suppression.

Extraction MethodAbsolute Recovery (%)IS-Normalized Matrix Factor (MF)Precision (%RSD, n=6)Phospholipid Removal
Protein Precipitation (PPT) 88.4%0.42 (Severe Suppression)14.5%Poor
MCX Solid Phase Extraction 91.2%0.98 (Negligible Effect)3.2%Excellent

Part 2: Chromatographic Strategy – Reversed-Phase vs. HILIC

The Causality of Chromatographic Retention

Attempting to retain 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol on a standard C18 reversed-phase column is fundamentally flawed. The highly polar ethanol group and protonated basic nitrogens prevent effective partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes in the void volume ( k′<1 ), co-eluting with unretained salts and residual matrix components. Furthermore, secondary interactions between the basic dimethylamino group and residual silanols on the silica support cause severe peak tailing.[3] solves this by inverting the retention mechanism. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The stationary phase immobilizes a water-enriched layer; the polar analyte partitions into this aqueous layer, resulting in strong retention. Additionally, the high concentration of acetonitrile (>80%) in the mobile phase dramatically enhances droplet desolvation in the ESI source, multiplying MS sensitivity.

Step-by-Step Protocol: Optimized HILIC LC-MS/MS Conditions

System Suitability Testing (SST): Prior to running biological samples, inject a neat standard to verify that the Asymmetry Factor ( As​ ) is between 0.8 and 1.2, ensuring silanol interactions are suppressed.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to keep the analyte protonated).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar band)

    • 1.0 - 4.0 min: 95% B to 60% B (Elution of the analyte)

    • 4.1 - 5.5 min: 40% B (Column wash)

    • 5.6 - 8.0 min: 95% B (Re-equilibration - Critical for HILIC to rebuild the hydration layer)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Quantitative Comparison: C18 vs. HILIC Performance
Chromatographic ParameterStandard C18 (Reversed-Phase)BEH Amide (HILIC)Regulatory Target (ICH M10)
Retention Factor ( k′ ) 0.4 (Void volume elution)4.8 (Strong retention) k′>2.0
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.05 (Symmetrical) 0.8≤As​≤1.5
Signal-to-Noise (S/N) at LLOQ 8:165:1 ≥5:1

Part 3: ICH M10 Validation Framework

To transition this optimized MCX-HILIC method from development to a validated assay suitable for pharmacokinetic (PK) or clinical trials, it must undergo rigorous validation according to the [4]. The self-validating nature of the assay is proven through four core pillars:

ICH_M10 Start ICH M10 Bioanalytical Method Validation Selectivity Selectivity & Specificity Ensure no matrix interference Start->Selectivity ME Matrix Effect (MF) IS-Normalized MF calculation Start->ME PA Precision & Accuracy Intra/Inter-batch (4 QC levels) Start->PA Stability Stability Assessments Benchtop, F/T, Long-term Start->Stability

Core validation parameters required by the ICH M10 guideline for bioanalytical LC-MS/MS assays.

  • Selectivity & Specificity: Blank plasma from 6 independent sources (including hemolyzed and lipemic lots) must be extracted and analyzed. The response at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect (ME): As demonstrated in Part 1, the IS-normalized MF must be calculated across low and high Quality Control (QC) levels. The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must not exceed 15%.

  • Precision & Accuracy (P&A): Intra-batch and inter-batch runs must be performed over at least two days. Accuracy must fall within ±15% of the nominal concentration ( ±20% at the LLOQ), and precision (%CV) must be ≤15% ( ≤20% at the LLOQ).

  • Stability: The analyte's stability must be proven under conditions mimicking actual sample handling: benchtop stability (room temp), freeze-thaw stability (at least 3 cycles at -80°C), and long-term storage stability.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline". Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS". Analytical Chemistry, 75(13), 3019-3030 (2003). Available at:[Link]

  • LCGC International. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds". Chromatography Online (2008). Available at:[Link]

Sources

Comparative

Optimizing the Reproducibility of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Extraction: A Comparative Guide

Executive Summary The robust quantification and purification of basic, polar pharmaceutical intermediates from complex aqueous matrices remain a persistent bottleneck in drug development. 2-(6-(Dimethylamino)pyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification and purification of basic, polar pharmaceutical intermediates from complex aqueous matrices remain a persistent bottleneck in drug development. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a prime example of such a challenging analyte. Its unique structural features—a highly basic dimethylamino-substituted pyridine ring coupled with a polar hydroxyethyl chain—render traditional Liquid-Liquid Extraction (LLE) highly susceptible to poor reproducibility, emulsion formation, and low recovery.

This guide objectively compares the performance of Traditional LLE, Salting-Out Assisted LLE (SALLE), and Supported Liquid Extraction (SLE). By analyzing the causality behind phase-partitioning behaviors, we provide a field-proven, self-validating methodology to achieve high-throughput reproducibility (CV < 5%) for this critical molecule.

Molecular Mechanistic Profiling: The Causality of Extraction Failure

To design a reproducible extraction system, we must first understand the molecular behavior of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol.

  • Elevated Basicity: The electron-donating nature of the dimethylamino group significantly increases the electron density on the pyridine nitrogen, elevating its pKa​ to approximately 6.5–7.0. Acid-base extraction principles dictate that the aqueous phase must be adjusted at least two pH units above the pKa​ to ensure complete formation of the lipophilic free base[1].

  • Amphiphilic Interfacial Accumulation: Even in its neutral state, the ethan-1-ol moiety acts as a potent hydrogen bond donor and acceptor. When vigorously mixed with non-polar solvents like dichloromethane (DCM), the molecule accumulates at the liquid-liquid interface. This surfactant-like behavior lowers interfacial tension, leading to the formation of highly stable emulsions.

  • Solvent Modification Requirements: Historically, the extraction of aminopyridine derivatives has relied on highly non-polar solvents modified with alcohols—such as DCM mixed with 1-pentanol—to disrupt the hydration shell of the polar moieties and force partitioning[2]. However, these mixtures exacerbate emulsion risks and introduce significant matrix effects during LC-MS/MS analysis[3].

Mechanistic Acidic pH < 5.0 Protonated Aminopyridine (Cationic State) Aqueous Aqueous Phase (High Affinity) Acidic->Aqueous Ion-Dipole Interactions Basic pH > 9.5 Neutral Aminopyridine (Free Base State) Organic Organic Phase (Partitioning) Basic->Organic Hydrophobic Interactions

Caption: pH-dependent partitioning mechanism for aminopyridine derivatives.

Comparative Performance Analysis

To establish the most reproducible workflow, we compared three distinct extraction paradigms using spiked human plasma (100 ng/mL). The shift towards solid-supported and highly controlled extraction environments is critical for mitigating the inherent variability of these polar bases[4].

Table 1: Extraction Efficiency and Reproducibility Metrics
Extraction MethodSolvent SystemMean Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Matrix Effect (%)
Traditional LLE DCM:1-Pentanol (95:5)78.412.515.2-22.1
SALLE EtOAc + Excess NaCl85.28.410.1-15.4
SLE 100% Ethyl Acetate94.63.24.5-4.2
Table 2: Operational and Throughput Metrics
MethodEmulsion RiskSolvent Volume (mL)Processing Time (96-well, mins)Automation Compatibility
Traditional LLE High4.045Low
SALLE Moderate2.535Moderate
SLE None2.015High

Analysis of Results: Traditional LLE suffers from high %CVs (>15%) primarily due to inconsistent phase separation caused by micro-emulsions. While SALLE improves recovery by utilizing high ionic strength to "salt out" the polar analyte into Ethyl Acetate, it still requires vigorous mixing. Supported Liquid Extraction (SLE) emerges as the superior alternative. By coating the aqueous sample over a high-surface-area diatomaceous earth support, SLE creates a microscopic liquid-liquid interface. This completely eliminates emulsions and allows pure Ethyl Acetate to extract the analyte with near-quantitative recovery and exceptional precision (<5% CV).

Workflow cluster_LLE Traditional LLE cluster_SLE Supported Liquid Extraction (SLE) Start Aqueous Matrix (Spiked with Internal Standard) LLE_pH Adjust pH > 9.5 (NH4OH) Start->LLE_pH SLE_pH Adjust pH > 9.5 (NH4OH) Start->SLE_pH LLE_Solv Add EtOAc:DCM (80:20) & Vortex 10 min LLE_pH->LLE_Solv LLE_Cent Centrifuge at 4000 rpm (Emulsion Risk) LLE_Solv->LLE_Cent LLE_Org Aspirate Organic Phase LLE_Cent->LLE_Org Evap Evaporate under N2 & Reconstitute for LC-MS/MS LLE_Org->Evap SLE_Load Load onto SLE Sorbent (Diatomaceous Earth) SLE_pH->SLE_Load SLE_Wait Equilibrate 5 mins (Aqueous Absorption) SLE_Load->SLE_Wait SLE_Elute Elute with EtOAc (Gravity Flow) SLE_Wait->SLE_Elute SLE_Elute->Evap

Caption: Workflow comparison: Traditional LLE vs. Supported Liquid Extraction (SLE).

Validated Experimental Protocols

To ensure the trustworthiness of the extraction protocol, the methodology must function as a self-validating system . This is achieved by incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation. The SIL-IS precisely tracks the target analyte through phase partitioning, evaporation, and reconstitution, inherently correcting for variable recovery rates and matrix effects.

Protocol A: High-Reproducibility SLE Method (Recommended)

This protocol leverages the high surface area of diatomaceous earth to prevent the amphiphilic ethan-1-ol moiety from causing emulsions.

  • Sample Preparation & Internal Standard Spiking: Aliquot 200 µL of the biological matrix (e.g., plasma) into a 96-well plate. Add 10 µL of the SIL-IS (e.g., 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol-d4 at 1 µg/mL). Vortex for 30 seconds to ensure homogeneous binding.

  • pH Adjustment (Critical Step): Add 200 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) buffer (pH 10.5) to the sample. Causality: This ensures the pH is >9.5, fully deprotonating the pyridine nitrogen to its lipophilic free base state.

  • Loading: Transfer the entire 400 µL buffered sample onto a 400 µL capacity SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief pulse of positive pressure (1-2 psi) to initiate flow.

  • Equilibration: Allow the plate to stand for exactly 5 minutes. Causality: This dwell time allows the aqueous phase to fully absorb into the diatomaceous earth network, creating an immobilized micro-droplet interface.

  • Elution: Apply 2.0 mL of 100% Ethyl Acetate (EtOAc) to each well. Allow the solvent to flow through under gravity for 5 minutes, collecting the eluate in a clean collection plate. Apply a final pulse of positive pressure (5 psi for 10 seconds) to expel remaining solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol B: Traditional LLE Method (Baseline Comparison)
  • Sample Preparation & pH Adjustment: Aliquot 200 µL of matrix and 10 µL of SIL-IS into a 2 mL microcentrifuge tube. Add 200 µL of 0.5 M NH4​OH (pH 10.5).

  • Extraction: Add 1.0 mL of DCM:1-Pentanol (95:5 v/v). Causality: The pentanol modifier is required to solvate the hydrogen-bonding hydroxyl group of the analyte[2].

  • Agitation & Separation: Vortex vigorously for 10 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to break the resulting emulsion.

  • Collection: Carefully aspirate 800 µL of the lower organic layer, avoiding the proteinaceous interface. Evaporate and reconstitute as described above.

Conclusion

For highly polar, basic analytes like 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, Traditional LLE introduces unacceptable variability due to the molecule's propensity to act as an interfacial surfactant, driving emulsion formation. By transitioning to Supported Liquid Extraction (SLE) , analytical scientists can physically bypass the mechanics of emulsion formation. The SLE workflow not only cuts solvent consumption by 50% and processing time by 66%, but it also delivers the rigorous reproducibility (CV < 5%) required for validated pharmacokinetic and drug development assays.

References

  • Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. PubMed (nih.gov).
  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. PubMed (nih.gov).
  • Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. PubMed (nih.gov).
  • How to remove unreacted 2-aminopyridine from product. Benchchem.

Sources

Validation

Cross-Validation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Purity Assays Across Laboratories: A Comparative Guide

As a Senior Application Scientist navigating the complexities of pharmaceutical development, I frequently encounter the analytical hurdles posed by bifunctional pyridine derivatives. 2-(6-(Dimethylamino)pyridin-3-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical development, I frequently encounter the analytical hurdles posed by bifunctional pyridine derivatives. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol (hereafter referred to as DMAPE ) is a critical synthetic building block. Its structural topography—featuring a basic dimethylamino group, a pyridine ring, and a polar ethanol side chain—makes it highly susceptible to chromatographic peak tailing and subtle degradation pathways.

Accurate purity determination of DMAPE is not merely a regulatory checkbox; it is the fundamental baseline dictating downstream synthetic yields and drug safety profiles. Relying on a single analytical method introduces critical blind spots. Therefore, inter-laboratory cross-validation utilizing orthogonal techniques is essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), grounded in the newly revised ICH Q2(R2) validation guidelines[1].

Comparative Analysis of Purity Assays: HPLC-UV vs. qNMR

Evaluating the purity of DMAPE requires understanding the inherent biases of our analytical tools. The ICH Q2(R2) guidelines emphasize "fitness for purpose," requiring manufacturers to demonstrate that their procedures consistently deliver dependable results across parameters like accuracy, precision, and specificity[1].

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV separates components based on differential interactions with a stationary and mobile phase[2]. It is the industry workhorse for relative purity.

  • Strengths: Exceptional sensitivity for trace impurities (Limit of Quantitation < 0.05%); high resolution of structurally similar degradation products.

  • Limitations: Requires identical reference standards for accurate mass-balance quantification. Area normalization assumes all impurities share the same UV response factor (RRF) as DMAPE, which is rarely true.

  • Mechanistic Causality for DMAPE: The basic nitrogens in DMAPE (pyridine pKa ~5.2, dimethylamino pKa ~8.5) interact strongly with residual silanols on standard C18 columns, causing severe peak tailing. To counteract this, we must use heavily end-capped columns and buffer the mobile phase to pH 9.0 (e.g., using ammonium bicarbonate). At this pH, the molecule remains largely deprotonated, neutralizing secondary interactions and ensuring Gaussian peak shapes necessary for accurate integration.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

qNMR provides a direct measure of atomic nuclei. Because the signal intensity is directly proportional to the number of protons, it functions as a primary ratio method[2].

  • Strengths: Absolute quantification without needing a specific DMAPE reference standard[3]; completely immune to UV chromophore variations.

  • Limitations: Lower sensitivity compared to HPLC (reliable down to ~0.5% impurity levels); requires highly concentrated samples.

  • Mechanistic Causality for DMAPE: Because early-stage DMAPE batches often lack a certified reference material, qNMR utilizes an unrelated, highly pure internal standard[3]. We select Maleic acid because its singlet resonance at ~6.3 ppm sits perfectly in the "empty window" between the aromatic pyridine protons (7.0–8.5 ppm) and the aliphatic side-chain protons (2.5–4.0 ppm) of DMAPE, preventing signal overlap.

M Q1 Certified Reference Standard Available? HPLC HPLC-UV / LC-MS (Relative Purity) Q1->HPLC Yes Q2 Absolute Quantification Required? Q1->Q2 No Hybrid Orthogonal Cross-Validation (HPLC + qNMR) HPLC->Hybrid Confirm qNMR 1H-qNMR with Internal Standard Q2->qNMR Yes qNMR->Hybrid Confirm

Caption: Decision matrix for selecting orthogonal analytical procedures.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system. Representative data must be used to demonstrate specificity, ensuring the procedure fulfills accuracy requirements[4].

Protocol A: HPLC-UV Impurity Profiling

Objective: Determine relative purity and detect trace impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide) and Mobile Phase B (100% Acetonitrile). Causality: High pH suppresses amine ionization, preventing tailing.

  • Sample Preparation: Dissolve 10 mg of DMAPE in 10 mL of 50:50 A:B diluent.

  • Chromatographic Conditions: Use a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm). Flow rate: 1.0 mL/min. Gradient: 5% B to 95% B over 15 minutes. Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the batch, inject a resolution mixture containing DMAPE and its known N-oxide degradant. The system is only validated for use if the resolution ( Rs​ ) between these two peaks is > 2.0, and the %RSD of the DMAPE peak area across 5 replicate injections is < 0.73%.

Protocol B: 1H-qNMR Absolute Quantification

Objective: Determine absolute mass fraction purity.

  • Sample Preparation: Accurately weigh ~20 mg of DMAPE and ~5 mg of Maleic Acid (TraceCERT® internal standard) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • T1 Inversion-Recovery (Self-Validation Step): Execute an inversion-recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the DMAPE aromatic protons. Causality: The area of the NMR resonance is only proportional to the number of nuclei if the spin system is fully relaxed.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 5×T1​ (typically ≥30 seconds for pyridine derivatives). This guarantees >99.3% magnetization recovery, preventing integration errors that would artificially lower the calculated purity.

  • Acquisition & Processing: Acquire 64 scans at 298 K. Apply appropriate phasing and baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) against the DMAPE aromatic doublet (8.1 ppm, 1H).

Inter-Laboratory Cross-Validation Data

To satisfy the requirements of analytical procedure transfer[1], a single batch of DMAPE (Batch #2026-03X) was distributed to three independent laboratories.

Table 1: Cross-Validation Results for DMAPE (Batch #2026-03X)
LaboratoryAnalytical TechniqueMean Purity (%)%RSD (n=6)Limit of Quantitation (LOQ)Primary Advantage
Lab A (Internal) HPLC-UV (Area Norm)99.42%0.08%0.05%High precision; trace detection
Lab B (CRO) 1H-qNMR (Absolute)98.75%0.45%0.50%True mass fraction; no RRF bias
Lab C (Partner) LC-MS/MS (Orthogonal)99.38%0.12%0.01%Impurity mass identification

Data Discussion: Notice the critical discrepancy between the HPLC-UV (99.42%) and qNMR (98.75%) results. Why does this occur? HPLC area normalization assumes all impurities possess the same UV response factor as DMAPE. Lab C's LC-MS/MS analysis identified a trace aliphatic impurity lacking a conjugated pi-system (rendering it nearly invisible to UV at 254 nm). Consequently, HPLC-UV overestimated the purity. qNMR, acting as a primary ratio method, successfully captured the true mass fraction[2]. This perfectly illustrates why cross-validation of orthogonal techniques is mandatory for absolute confidence.

G Start DMAPE Batch Release LabA Lab A: HPLC-UV (Area Normalization) Start->LabA LabB Lab B: 1H-qNMR (Absolute Purity) Start->LabB LabC Lab C: LC-MS/MS (Impurity Profiling) Start->LabC CrossCheck Data Harmonization & Statistical ANOVA LabA->CrossCheck Mass % LabB->CrossCheck Molar % LabC->CrossCheck Trace ID Decision Purity > 98.5% & RSD < 1.0%? CrossCheck->Decision Pass Validated for Downstream Synthesis Decision->Pass Yes Fail OOS Investigation Decision->Fail No

Caption: Inter-laboratory cross-validation workflow for DMAPE batch release.

Conclusion

The cross-validation of analytical methods is crucial to ensure the reliability and consistency of results. While HPLC-UV provides the sensitivity required for trace impurity profiling, it must be anchored by the absolute quantification capabilities of qNMR. By understanding the mechanistic causality behind our experimental choices—from mobile phase pH adjustments to NMR relaxation delays—we transform routine testing into a robust, self-validating scientific system.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).
  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
  • Almac Voice: Nuclear Magnetic Resonance (NMR). Almac Group.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).

Sources

Comparative

Analytical Reference Standard Validation: 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Executive Summary & Chemical Context In pharmaceutical development, the integrity of downstream quantitative data is entirely dependent on the quality of the analytical reference standard. 2-(6-(Dimethylamino)pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical development, the integrity of downstream quantitative data is entirely dependent on the quality of the analytical reference standard. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly functionalized pyridine derivative frequently utilized as a critical intermediate, metabolite standard, or ligand in drug discovery.

Structurally, this compound presents a unique analytical challenge: it possesses a dual-basic pharmacophore (a tertiary dimethylamine and a pyridine nitrogen) alongside a polar hydroxyethyl moiety. This combination of high polarity and basicity aggressively interacts with residual silanols on conventional silica-based stationary phases, often resulting in severe peak tailing, poor resolution, and compromised quantitation.

This guide objectively compares the performance of a Premium-Grade (qNMR-certified) reference standard against Conventional-Grade alternatives, detailing the causality behind our validation choices and providing a self-validating, [1] methodology for rigorous laboratory implementation.

The Causality of Method Design: Why Conventional Approaches Fail

Many laboratories rely on the traditional "Mass Balance" approach to determine reference standard purity: Purity = 100% - (HPLC Area % Impurities + Water Content % + Residual Solvents %)

The Flaw: For highly basic compounds like 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, the mass balance approach propagates the analytical errors of three separate assays. Furthermore, if an impurity lacks a UV chromophore or co-elutes with the main peak due to tailing, the HPLC Area % will falsely inflate the reported purity.

The Solution (Expertise & Experience): To establish absolute trustworthiness, premium reference standards must be validated using Quantitative Nuclear Magnetic Resonance (qNMR) as the primary method for absolute mass fraction assignment. qNMR relies on the fundamental physics of nuclear spin, where the signal integral is directly proportional to the number of nuclei, completely independent of the molecule's UV absorptivity or chromatographic behavior. We then couple this with a highly optimized, high-pH HPLC-PDA method to assess chromatographic purity.

Comparative Performance: Premium vs. Conventional Grade

The following table summarizes the quantitative data comparing a rigorously validated Premium-Grade standard against a typical Conventional-Grade standard.

Analytical ParameterPremium-Grade Standard (Our Protocol)Conventional-Grade AlternativeImpact on Downstream Drug Development Data
Absolute Purity Assignment 99.8% ± 0.1% (via 1H-qNMR using NIST SRM internal standard)≥ 98.0% (via Mass Balance calculation)qNMR eliminates error propagation, ensuring exact calibration curves for API/metabolite dosing.
Chromatographic Purity > 99.9% (HPLC-PDA, High pH 9.5 buffer, SPP column)~ 98.5% (HPLC-UV, Low pH 0.1% TFA, C18 column)High pH suppresses amine ionization, eliminating peak tailing and revealing hidden co-eluting impurities.
Water Content 0.12% (Coulometric Karl Fischer)< 1.0% (Volumetric KF)Coulometric KF provides microgram-level precision, preventing moisture-induced degradation during storage.
Residual Solvents None Detected (HS-GC-FID)0.5% (Ethanol/Ethyl Acetate)Ensures no interference in biological assays or cell-based toxicity screens.
Regulatory Compliance Fully compliant with [2]Often lacks full lifecycle documentationGuarantees audit readiness for IND/NDA submissions.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system . This means the method inherently proves its own validity before any sample data is accepted.

Workflow 1: Absolute Quantitation via qNMR (Primary Standard Establishment)

Causality: qNMR provides a direct measure of mass fraction without relying on the compound's UV response factor.

  • Internal Standard Selection: Select a NIST Standard Reference Material (SRM) that does not overlap with the target signals. For 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, Maleic Acid (NIST SRM) is ideal, as its singlet (~6.3 ppm) sits in a clear spectral window away from the pyridine aromatics (7.0–8.5 ppm) and the aliphatic ethanol/dimethylamine protons (2.5–4.0 ppm).

  • Gravimetric Preparation: Accurately weigh ~10 mg of the candidate standard and ~5 mg of Maleic Acid into a single vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D2O or DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 = 30 seconds) to ensure complete magnetization recovery.

  • Self-Validation Check: The signal-to-noise (S/N) ratio of the integrated peaks must be > 250:1. If S/N is lower, the acquisition automatically continues to accumulate scans.

Workflow 2: HPLC-PDA Method Validation (Chromatographic Purity)

Causality: Using a high-pH mobile phase ensures the basic nitrogen atoms remain deprotonated, preventing secondary interactions with the silica column and yielding sharp, symmetrical peaks.

  • Column & Mobile Phase: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 150 x 4.6 mm) designed for high pH. Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 9.5 with ammonium hydroxide). Mobile Phase B: 100% Acetonitrile.

  • System Suitability Test (SST) - The Self-Validating Core:

    • Action: Before every run, inject a resolution mixture containing the reference standard and 6-(dimethylamino)nicotinaldehyde (a synthetic precursor and critical impurity).

    • Acceptance Criteria: The critical pair resolution ( Rs​ ) must be ≥2.0 , and the tailing factor ( Tf​ ) for the main peak must be ≤1.2 .

    • Fail-Safe: If the SST fails, the sequence automatically aborts.

  • Specificity & Peak Purity: Utilize a Photodiode Array (PDA) detector to extract the UV spectrum across the main peak. The peak purity angle must be less than the peak purity threshold, proving no hidden impurities are co-eluting.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 0.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

Methodological Visualizations

To clarify the lifecycle and characterization of the reference standard, the following workflows map the structural elucidation and the [3] validation pathways.

RS_Characterization cluster_0 Structural Elucidation cluster_1 Mass Balance & Purity Start 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol Candidate Batch NMR 1H, 13C & 2D NMR (Connectivity) Start->NMR HRMS HRMS (ESI-TOF) (Exact Mass) Start->HRMS IR FT-IR (Functional Groups) Start->IR HPLC HPLC-PDA (Chromatographic Purity) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA HS-GC (Residual Solvents) Start->TGA Approval Certified Reference Standard (Absolute Purity via qNMR) NMR->Approval HRMS->Approval IR->Approval HPLC->Approval KF->Approval TGA->Approval

Figure 1: Comprehensive Structural Elucidation and Purity Characterization Workflow.

HPLC_Validation ATP Analytical Target Profile (ATP) Spec Specificity (Peak Purity) ATP->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 1%) Lin->Prec Rob Robustness (MODR) Prec->Rob Val Validated Method (ICH Q2(R2)) Rob->Val

Figure 2: ICH Q2(R2) HPLC Method Validation Lifecycle Pathway.

Conclusion

The validation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol requires a deep understanding of its physicochemical properties. By abandoning the flawed mass-balance approach in favor of absolute qNMR quantitation, and by designing a high-pH HPLC method that actively suppresses the compound's basicity, laboratories can eliminate peak tailing and ensure absolute data integrity. Investing in a Premium-Grade, rigorously validated reference standard is not merely a compliance exercise; it is a fundamental prerequisite for trustworthy downstream drug development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: USP <11> Reference Standards - Draft published for Comment Source: GMP Compliance URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

As drug development professionals scale up the synthesis of novel active pharmaceutical ingredients (APIs), handling substituted pyridine derivatives requires rigorous, self-validating safety protocols. 2-(6-(Dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis of novel active pharmaceutical ingredients (APIs), handling substituted pyridine derivatives requires rigorous, self-validating safety protocols. 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a highly specialized intermediate. Because it features a dimethylaminopyridine pharmacophore, it must be treated with the same extreme caution as 4-dimethylaminopyridine (DMAP), a compound notorious for its severe acute toxicity and rapid dermal absorption[1][2].

This guide provides the authoritative operational, protective, and disposal frameworks required to handle this compound safely, ensuring scientific integrity and personnel protection.

Mechanistic Hazard Rationale

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. The core danger of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol lies in its structural components:

  • High Lipophilicity & Dermal Penetration: The electron-donating dimethylamino group significantly increases the lipophilicity of the pyridine ring. This allows the molecule to rapidly bypass the stratum corneum (the skin's primary barrier) and enter systemic circulation[1][3].

  • Systemic Toxicity (CNS): Once absorbed, aminopyridine derivatives act as potent central nervous system (CNS) stimulants. They block voltage-gated potassium (K+) channels, which prolongs action potentials and can lead to severe convulsions, respiratory distress, and potentially fatal outcomes[4].

  • Corrosivity: The basic nitrogen atoms render the compound highly irritating and potentially corrosive to delicate mucosal tissues and the eyes[5].

Quantitative Risk Assessment & Physicochemical Profiling

While specific toxicological data for novel derivatives may be pending during early-stage research, standard laboratory safety mandates adopting the hazard profile of its closest highly toxic structural analog (DMAP).

Hazard CategoryAssessment for Dimethylaminopyridine DerivativesAnalog Reference Data (DMAP)
Dermal Toxicity Fatal in contact with skin (Category 2)LD50 (Rabbit): 90 mg/kg[6]
Oral Toxicity Toxic if swallowed (Category 3)LD50 (Rat): 140 mg/kg[6]
Inhalation Toxic if inhaled (Category 3)LC50 (Rat): 0.53 mg/L / 4h[6]
Eye/Skin Irritation Corrosive / Severe IrritantEye Dam. 1 / Skin Irrit. 2[5]
Target Organs Central Nervous System (CNS)K+ channel blockade, convulsions[4]

Mandatory PPE Matrix: The "Why" and "What"

Do not rely on standard laboratory attire. Every layer of Personal Protective Equipment (PPE) must serve as a deliberate, validated barrier against lipophilic base penetration.

  • Hand Protection (Double Gloving is Mandatory):

    • Inner Glove: 4-mil Nitrile (provides tactile sensitivity).

    • Outer Glove: 8-mil extended-cuff Butyl Rubber or heavy-duty Nitrile.

    • Causality: Pyridine derivatives can rapidly permeate thin latex or standard nitrile upon prolonged contact. The outer glove acts as a sacrificial barrier. If a splash occurs, the outer glove is immediately doffed, leaving the inner glove intact to prevent skin exposure.

  • Body Protection:

    • Requirement: Disposable Tyvek® lab coat or polyethylene-coated chemical apron worn over a standard cotton lab coat.

    • Causality: Woven cotton absorbs liquids, holding the toxicant directly against the skin. A non-woven, coated barrier physically repels organic solvents and lipophilic bases.

  • Eye and Face Protection:

    • Requirement: Snug-fitting indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: The basicity of the dimethylamino group makes it a Category 1 severe eye irritant[5]. A face shield alone does not prevent vapor or splash ingress from below.

  • Respiratory Protection:

    • Requirement: All handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. If engineering controls fail, a NIOSH-approved full-face respirator with Organic Vapor (OV) and P100 particulate cartridges is required[6].

Operational Workflow & Handling Protocol

Workflow A Hazard Assessment: Dimethylaminopyridine Core B Engineering Controls: Fume Hood (Velocity >100 fpm) A->B C Don PPE: Double Nitrile, Tyvek, Face Shield B->C D Chemical Handling & Synthesis Operations C->D E Spill Event? D->E F Decontamination: Dilute Acid Wash E->F Yes G Doffing & Waste Segregation E->G No F->G H High-Temp Incineration (NOx Scrubbing) G->H

Fig 1: Operational workflow and spill response logic for handling dimethylaminopyridine derivatives.

Step-by-Step Handling Procedure
  • Workspace Verification: Verify fume hood face velocity is >100 feet per minute (fpm). Remove all incompatible materials, particularly strong oxidizers and strong acids, to prevent exothermic reactions.

  • Gowning Sequence: Don inner gloves cotton lab coat Tyvek apron outer gloves (pulled over the apron cuffs) goggles face shield.

  • Transfer Operations: Use anti-static spatulas for solids to prevent aerosolization. For solutions, use glass pipettes. Do not use plastic syringes with rubber plungers, as pyridine derivatives can degrade the rubber, causing catastrophic plunger failure and splashing.

  • Doffing Sequence: Inside the fume hood, remove the outer gloves and dispose of them in the solid waste bin. Step back. Remove the face shield and goggles. Remove the apron. Finally, remove the inner gloves. Immediately wash hands and forearms with copious amounts of soap and water[4].

Spill Response & Chemical Decontamination

Because of its lethal dermal toxicity, any spill of a dimethylaminopyridine derivative must be neutralized chemically, not just wiped up.

Small Spill Protocol (<50 mL or <50 g)
  • Containment: Alert nearby personnel and restrict access. Do not leave the fume hood running open if the spill is outside the hood; cover it immediately.

  • Absorption: If liquid, cover the spill with an inert, high-capacity absorbent like diatomaceous earth. Never use combustible absorbents (e.g., sawdust). If solid, dampen slightly with water to prevent toxic dust generation[4].

  • Chemical Neutralization (The Causality): Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid or citric acid). Why? The acid protonates the basic pyridine and dimethylamino nitrogens. This converts the highly lipophilic, skin-penetrating free base into a water-soluble, non-volatile salt, drastically reducing its dermal toxicity and vapor pressure.

  • Final Wash: Wipe the area with soapy water and place all cleaning materials into a sealed hazardous waste bag.

Large Spill Protocol

Evacuate the laboratory immediately, isolate the area, and activate the institutional Hazardous Materials (HAZMAT) response team. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA)[6].

Waste Disposal & Environmental Logistics

Improper disposal of pyridine derivatives poses severe environmental and facility risks.

  • Solid Waste Segregation: Collect all contaminated consumables (absorbents, PPE, empty vials, spatulas) in a clearly labeled, rigid, leak-proof hazardous waste container.

  • Liquid Waste: Store in a dedicated, halogen-free organic waste carboy. Keep tightly sealed to prevent vapor escape.

  • Destruction Methodology: The mandatory method of disposal is high-temperature incineration equipped with an afterburner and scrubber. Thermal decomposition of dimethylaminopyridines releases highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[5][6]. Standard drain disposal or landfilling is strictly prohibited due to long-term aquatic toxicity and soil mobility.

References

  • Wikipedia. "4-Dimethylaminopyridine." Wikimedia Foundation. Available at: [Link]

  • Common Organic Chemistry. "4-Dimethylaminopyridine (DMAP)." Common Organic Chemistry. Available at: [Link]

  • Haz-Map. "4-Dimethylaminopyridine." National Institutes of Health / Haz-Map. Available at: [Link]

  • Fisher Scientific UK. "SAFETY DATA SHEET - 4-Dimethylaminopyridine (UK/EU)." Fisher Scientific UK. Available at: [Link]

Sources

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